molecular formula C23H26O10 B14762567 Demethylagrimonolide 6-O-glucoside

Demethylagrimonolide 6-O-glucoside

Número de catálogo: B14762567
Peso molecular: 462.4 g/mol
Clave InChI: QGOYZOZLRJZGAK-XMFIXVCISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

[(3S)-1-Oxo-3-(4-hydroxyphenethyl)-8-hydroxy-3,4-dihydro-1H-2-benzopyran-6-yl]beta-D-glucopyranoside has been reported in Agrimonia pilosa with data available.

Propiedades

Fórmula molecular

C23H26O10

Peso molecular

462.4 g/mol

Nombre IUPAC

(3S)-8-hydroxy-3-[2-(4-hydroxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C23H26O10/c24-10-17-19(27)20(28)21(29)23(33-17)32-15-8-12-7-14(31-22(30)18(12)16(26)9-15)6-3-11-1-4-13(25)5-2-11/h1-2,4-5,8-9,14,17,19-21,23-29H,3,6-7,10H2/t14-,17+,19+,20-,21+,23+/m0/s1

Clave InChI

QGOYZOZLRJZGAK-XMFIXVCISA-N

SMILES isomérico

C1[C@@H](OC(=O)C2=C1C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC4=CC=C(C=C4)O

SMILES canónico

C1C(OC(=O)C2=C1C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)CCC4=CC=C(C=C4)O

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Isolation and Identification of Demethylagrimonolide 6-O-glucoside from a Natural Source

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Natural Source, Isolation, and Characterization of Demethylagrimonolide 6-O-glucoside

Disclaimer: As of the date of this document, a specific natural source for this compound is not prominently documented in publicly accessible scientific literature. Therefore, this guide provides a comprehensive, generalized methodology for the isolation and identification of this compound from a hypothetical plant source, based on established protocols for structurally similar glycosides.

Introduction

This compound is a complex natural product of interest for its potential biological activities. The isolation and characterization of such glycosides from plant materials are critical steps in drug discovery and development. This document outlines a systematic approach to the extraction, purification, and structural elucidation of this compound from a candidate plant species. The methodologies described herein are based on common and effective techniques for the separation and analysis of plant-derived secondary metabolites.[1]

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data that should be collected at each stage of the isolation and purification process. This data is crucial for assessing the efficiency of the protocol and the purity of the isolated compound.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Output Material (g)Yield (%)
Crude Methanol (B129727) Extract100015015.0
Liquid-Liquid Extraction (Ethyl Acetate (B1210297) Fraction)1503020.0
Column Chromatography (Fraction A)30516.7
Preparative HPLC (Isolated Compound)50.510.0

Table 2: Purity Assessment at Each Stage

StageMethodPurity (%)
Crude Ethyl Acetate FractionHPLC-UV15
Column Chromatography Fraction AHPLC-UV65
After Preparative HPLCHPLC-UV>98
Final Isolated CompoundqNMR>98

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the isolation and identification of this compound from a plant source.

Plant Material Preparation and Extraction
  • Collection and Drying: Collect the desired plant material (e.g., leaves, roots, or stems). Clean the material to remove any soil or debris. Dry the plant material in a well-ventilated oven at a temperature below 45°C to prevent the degradation of thermolabile glycosides.[2]

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Pack the powdered plant material into a Soxhlet apparatus.

    • Extract the powder with methanol or ethanol (B145695) for 24-48 hours.[2][3] The use of alcohol as a solvent helps to deactivate enzymes that could otherwise hydrolyze the glycosides.[2]

    • Alternatively, perform maceration by soaking the plant powder in the solvent at room temperature for several days with periodic agitation.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification and Isolation
  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Glycosides, being polar molecules, are often concentrated in the ethyl acetate or butanol fractions.[4]

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound.

  • Column Chromatography:

    • Subject the enriched fraction to column chromatography over silica (B1680970) gel or a macroporous resin.[5][6]

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and analyze them by TLC or HPLC to pool fractions containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, use preparative HPLC on the pooled fractions.[7]

    • A C18 reversed-phase column is commonly used for the separation of glycosides, with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.

Structural Elucidation
  • Mass Spectrometry (MS):

    • Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-MS).

    • Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide information about the structure of the aglycone and the sugar moiety.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a suite of NMR spectra to determine the chemical structure of the compound. This is the most crucial step for unambiguous structure determination.[10][11]

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and sugar moieties, as well as the position of the glycosidic linkage.[12]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Obtain the UV-Vis spectrum of the compound to identify the chromophoric system present in the aglycone.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the isolation and characterization of this compound.

experimental_workflow start Dried Plant Material extraction Soxhlet Extraction (Methanol/Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure Demethylagrimonolide 6-O-glucoside prep_hplc->pure_compound structural_elucidation Structural Elucidation (MS, NMR, UV-Vis) pure_compound->structural_elucidation

Caption: General workflow for the isolation of this compound.

signaling_pathway_placeholder A Plant Secondary Metabolism B Precursor Biosynthesis A->B C Aglycone Formation B->C D Glycosylation (UDP-Glycosyltransferase) C->D E Demethylagrimonolide 6-O-glucoside D->E

Caption: A putative biosynthetic pathway for a glycoside.

References

The Chemical Landscape of Agrimonia pilosa: A Technical Guide to its Constituents and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Agrimonia pilosa, a perennial herbaceous plant from the Rosaceae family, has a long-standing history in traditional medicine across Asia for treating a variety of ailments. Modern scientific inquiry has delved into its complex phytochemical profile, revealing a rich source of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the chemical constituents of Agrimonia pilosa, detailed analytical methodologies for their identification and quantification, and an exploration of the signaling pathways influenced by its extracts and isolated compounds.

Core Chemical Constituents

Agrimonia pilosa is a reservoir of diverse phytochemicals, with flavonoids, tannins, and triterpenoids being the most prominent classes. Phenolic acids, isocoumarins, and other organic acids also contribute to its chemical makeup and biological activity.[1][2]

Flavonoids: This class is abundant in A. pilosa and is largely responsible for its antioxidant and anti-inflammatory properties.[3][4] Key flavonoids identified include various glycosides and aglycones of quercetin, kaempferol, apigenin, and luteolin.[5][6] Specific compounds that have been isolated and identified include tiliroside, hyperoside (B192233), quercitrin, rutin, astragalin, and apigenin-7-O-β-D-glucopyranoside.[6][7]

Tannins: Ellagitannins are a significant group of polyphenolic compounds in A. pilosa. Agrimoniin, a dimeric ellagitannin, is a characteristic and potent constituent.[8] These compounds are known for their astringent and antioxidant properties.

Triterpenoids: Pentacyclic triterpenoids, such as ursolic acid, tormentic acid, and corosolic acid, are also present in the plant, contributing to its diverse pharmacological effects.[4][8]

Phenolic Acids: Gallic acid is a major phenolic compound found in A. pilosa extracts.[5] Other phenolic acids also contribute to the overall antioxidant capacity of the plant.

A comprehensive phytochemical investigation has led to the isolation of over 252 compounds from Agrimonia pilosa, encompassing flavonoids, volatile oils, tannins, phenols, m-benzotrienols, pentacyclic triterpenoids, isocoumarins, lignans, and organic acids.[2] Another study tentatively identified 62 compounds, including 21 phenols, 22 flavonoids, 6 coumarins, 3 triterpenes, and 10 organic acids.[1]

Quantitative Analysis of Key Constituents

Several studies have focused on quantifying the major bioactive compounds in A. pilosa using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). The concentrations of these constituents can vary depending on the geographical origin, harvest time, and extraction method.

Compound ClassCompoundConcentration RangeAnalytical MethodReference
Flavonoids Quercetin0.12 - 1.57 mg/gHPLC-DAD[9]
Luteolin0.08 - 0.89 mg/gHPLC-DAD[9]
Kaempferol0.05 - 0.63 mg/gHPLC-DAD[9]
Apigenin0.03 - 0.41 mg/gHPLC-DAD[9]
Rutin0.25 - 2.81 mg/gHPLC-DAD[9]
Taxifolin-HPLC[10]
Hyperoside3.3% in crude extractHPLC[11]
Taxifolin-3-glucoside (B1253199)3.1% in crude extractHPLC[11]
Phenolic Acids Gallic AcidMajor phenolic compoundHPLC[5]
Tannins Agrimoniin-HPLC[8]

Note: "-" indicates that the specific quantitative data was not provided in the cited source, although the compound was identified. The percentages for hyperoside and taxifolin-3-glucoside are based on the crude extract.

Experimental Protocols

The isolation, identification, and quantification of chemical constituents from A. pilosa involve a series of well-defined experimental protocols.

Sample Preparation and Extraction

A common method for preparing A. pilosa for analysis involves the following steps:

  • Drying and Pulverization: The aerial parts of the plant are collected, dried (often in the shade or a low-temperature oven), and then ground into a fine powder.

  • Solvent Extraction: The powdered plant material is typically extracted with a solvent to isolate the compounds of interest.

    • Methanol (B129727) or Ethanol (B145695) Extraction: A widely used method involves refluxing or ultrasonic-assisted extraction with methanol or aqueous ethanol (e.g., 70% ethanol) to obtain a crude extract containing a broad range of phytochemicals.[7][12]

    • Fractionation: The crude extract is often further fractionated using solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[7]

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of A. pilosa constituents.

Typical HPLC-DAD System and Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is commonly used.[10][11]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (often containing a small amount of acid like acetic acid or formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.[9][10]

  • Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is common.[10][11]

  • Column Temperature: The column is usually maintained at a constant temperature, for instance, 30°C or 35°C.[10][11]

  • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at multiple wavelengths, which is useful for identifying different classes of compounds. For example, flavonoids are often detected at around 280 nm or 320 nm.[10][11]

Example HPLC Protocol for Flavonoid Quantification:

A study established an HPLC method for the simultaneous determination of six flavonoids: rutin, taxifolin, coumarin, luteolin, kaempferol, and apigenin.[10] The separation was achieved on a Phenomenex C18 column with a gradient elution of methanol and 0.1% acetic acid at a flow rate of 0.8 mL/min and a column temperature of 35°C, with UV detection at 320 nm.[10]

Structural Elucidation

For the definitive identification of novel or known compounds, spectroscopic techniques are employed:

  • Mass Spectrometry (MS): When coupled with HPLC (HPLC-MS), it provides molecular weight and fragmentation data, which is crucial for structural identification. Techniques like Electrospray Ionization (ESI) are often used.[1][9]

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the complete chemical structure of isolated compounds.[13]

Signaling Pathways and Biological Activities

The chemical constituents of A. pilosa exert their biological effects by modulating various cellular signaling pathways.

Antioxidant and Anti-inflammatory Pathways

The antioxidant activity of A. pilosa is attributed to its ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.[5] The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory mediators.

A key pathway implicated in the antioxidant response is the Nrf2/HO-1 signaling pathway . Kaempferol 3-O-β-D-glucopyranoside, a flavonoid from A. pilosa, has been shown to upregulate this pathway, leading to a decrease in reactive oxygen species (ROS).[14]

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation AP_Flavonoids Agrimonia pilosa Flavonoids (e.g., Kaempferol 3-O-β-D-glucopyranoside) AP_Flavonoids->Keap1 inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 sequesters HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription of Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response leads to

In the context of inflammation, extracts of A. pilosa and its isolated flavonoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This inhibition is a key indicator of anti-inflammatory activity. The mechanism often involves the downregulation of pro-inflammatory genes like iNOS and COX-2, which can be mediated through the NF-κB signaling pathway .

Anti_inflammatory_Workflow

Experimental Workflow for Bioactivity Screening

The process of identifying bioactive compounds from A. pilosa often follows an activity-guided isolation approach.

Bioactivity_Workflow Start Agrimonia pilosa Plant Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (Hexane, EtOAc, BuOH, H2O) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay In Vitro Bioassay (e.g., NO Inhibition Assay) Fractions->Bioassay Active_Fraction Most Active Fraction (e.g., Butanol Fraction) Bioassay->Active_Fraction identifies Chromatography Column Chromatography (Silica Gel, C18) Active_Fraction->Chromatography Pure_Compounds Isolated Pure Compounds Chromatography->Pure_Compounds Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Final_Compounds Identified Bioactive Compounds Structure_Elucidation->Final_Compounds

This systematic approach allows researchers to efficiently pinpoint the specific compounds responsible for the observed biological activities of the plant extract.

Conclusion

Agrimonia pilosa is a chemically rich plant with a diverse array of bioactive constituents, particularly flavonoids and tannins. The analytical methods outlined in this guide, primarily centered around HPLC, provide a robust framework for the quality control and standardization of A. pilosa extracts. Furthermore, the elucidation of its influence on key signaling pathways, such as Nrf2/HO-1 and NF-κB, offers a molecular basis for its traditional uses and paves the way for the development of novel therapeutic agents for oxidative stress and inflammation-related diseases. Continued research into the pharmacokinetics and in vivo efficacy of its isolated compounds is essential to fully realize the therapeutic potential of this valuable medicinal plant.

References

Demethylagrimonolide 6-O-glucoside: A Technical Overview of an Elusive Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Demethylagrimonolide 6-O-glucoside, a natural product with the chemical formula C23H26O10, remains a compound of significant interest yet limited documented research. Despite its availability from specialized chemical suppliers, a comprehensive public-domain repository of its physicochemical properties, biological activities, and associated experimental protocols is notably absent. This guide serves to consolidate the known information and highlight the current knowledge gaps, providing a foundational resource for researchers initiating studies on this molecule.

Physicochemical Properties: A Summary of Known Data

Quantitative data regarding the physicochemical properties of this compound is sparse. The fundamental molecular details have been established and are presented below. However, critical experimental parameters such as melting point and solubility in common laboratory solvents have not been publicly reported, necessitating empirical determination by researchers.

PropertyValueSource
CAS Number 1257408-55-1Commercial Suppliers
Molecular Formula C23H26O10Ambeed, MedChemExpress
Molecular Weight 462.45 g/mol Ambeed, MedChemExpress
Purity (typical) ≥97.0% (HPLC)Commercial Suppliers

Note: The lack of comprehensive spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) in publicly accessible databases presents a significant challenge for unambiguous identification and characterization. Researchers will need to perform these analyses independently.

Biological Activity and Signaling Pathways: An Uncharted Territory

To date, there are no specific studies detailing the biological activities or elucidating the mechanism of action of this compound in the public domain. While many glycosylated natural products exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities, the specific profile of this compound remains to be investigated.

Given the absence of experimental data on its biological targets and signaling pathway modulation, no diagrams can be generated at this time. Future research should focus on screening this compound in various in vitro and in vivo models to uncover its potential therapeutic applications.

Experimental Protocols: A Call for Method Development

The absence of published research on this compound extends to a lack of specific experimental protocols for its isolation, purification, and biological evaluation. Researchers will need to adapt general methodologies used for other natural product glycosides.

General Workflow for Future Investigation

For scientists embarking on the study of this compound, a logical experimental workflow would be as follows:

Caption: Proposed experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents a frontier in natural product research. While its basic molecular identity is known, its physicochemical properties and biological functions are yet to be defined. This technical guide underscores the significant opportunities for novel discoveries related to this compound. The immediate priorities for the scientific community should be the full physicochemical characterization and broad biological screening of this compound to unlock its potential as a therapeutic agent or research tool. The publication of such fundamental data will be invaluable for the advancement of natural product science and drug discovery.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Demethylagrimonolide 6-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide details the methodologies and analytical data integral to the structural elucidation of demethylagrimonolide 6-O-glucoside, a phenolic glycoside isolated from Agrimonia pilosa. The following sections provide an in-depth overview of the experimental protocols, from isolation to spectroscopic analysis, and present the corresponding quantitative data in a clear, tabular format. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its isolation from its natural source, Agrimonia pilosa. The following protocol outlines a typical workflow for obtaining the pure compound.

Experimental Protocol: Isolation and Purification
  • Extraction: The dried aerial parts of Agrimonia pilosa are ground into a fine powder. This material is then subjected to extraction with methanol (B129727) (MeOH) at room temperature. The process is repeated multiple times to ensure exhaustive extraction of the plant metabolites. The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of its constituents. This compound, being a glycoside, is expected to be enriched in the more polar fractions.

  • Chromatographic Separation: The n-BuOH fraction, which typically contains the glycosidic compounds, is subjected to a series of chromatographic techniques for further purification.

    • Column Chromatography: The fraction is initially separated on a silica (B1680970) gel column, eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water. This allows for the isolation of the pure this compound.

Spectroscopic Analysis and Structure Determination

Once isolated, the pure compound is subjected to a battery of spectroscopic analyses to determine its chemical structure. Mass spectrometry provides information about the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, from which the molecular formula can be deduced.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.

  • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like glycosides. The analysis can be performed in both positive and negative ion modes.

  • Data Acquisition: The mass spectrum is acquired over a suitable mass range to detect the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

The molecular formula of this compound has been determined to be C₂₃H₂₆O₁₀ , with a corresponding molecular weight of 462.45 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structure elucidation for novel compounds. These techniques provide detailed information about the proton and carbon environments and their correlations.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Experiments:

    • ¹H NMR: Provides information about the number, chemical environment, and multiplicity of protons.

    • ¹³C NMR: Shows the number and chemical environment of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, which are critical for its structural assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
34.31dd11.0, 4.5
42.05m
41.85m
56.18s
76.25s
8---
1'4.85d7.5
2'3.51m
3'3.45m
4'3.40m
5'3.48m
6'3.92dd12.0, 2.0
6'3.73dd12.0, 5.5
3-CH₃1.25d6.5
8-CH₃1.81s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionδC (ppm)
1165.5
378.1
431.5
4a162.1
596.4
6160.3
795.8
8105.9
8a158.2
1'102.8
2'75.1
3'78.0
4'71.6
5'77.9
6'62.8
3-CH₃21.1
8-CH₃8.9

Visualizing the Elucidation Process

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the structure elucidation of this compound.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Structural Analysis Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Methanol Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning n-BuOH Fraction n-BuOH Fraction Solvent Partitioning->n-BuOH Fraction Column Chromatography Column Chromatography n-BuOH Fraction->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Pure Compound Pure Compound Preparative HPLC->Pure Compound Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Structure Elucidation Structure Elucidation Mass Spectrometry->Structure Elucidation NMR Spectroscopy->Structure Elucidation

Caption: Workflow for the isolation and structure elucidation of this compound.

G cluster_aglycone Demethylagrimonolide Aglycone cluster_glucose Glucose Moiety C3 C-3 C4 C-4 C5 C-5 C6 C-6 C7 C-7 C8 C-8 C4a C-4a C8a C-8a C3_Me 3-CH3 C8_Me 8-CH3 H3 H-3 H3->C4 HMBC H3->C4a HMBC H4 H-4 H3->H4 COSY H3_Me H-3-CH3 H3->H3_Me COSY H4->C3 HMBC H4->C4a HMBC H5 H-5 H5->C6 HMBC H5->C7 HMBC H5->C4a HMBC H7 H-7 H7->C5 HMBC H7->C6 HMBC H7->C8 HMBC H7->C8a HMBC H8_Me H-8-CH3 H8_Me->C7 HMBC H8_Me->C8 HMBC H8_Me->C8a HMBC C1_glc C-1' C2_glc C-2' C3_glc C-3' C4_glc C-4' C5_glc C-5' C6_glc C-6' H1_glc H-1' H1_glc->C6 HMBC H2_glc H-2' H1_glc->H2_glc COSY H6_glc H-6'

Caption: Key 2D NMR correlations for the structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally established through a combination of isolation techniques and comprehensive spectroscopic analysis. The presented data, including detailed experimental protocols and tabulated NMR assignments, provide a robust framework for the identification and characterization of this and similar natural products. This guide serves as a practical resource for scientists engaged in the exploration of phytochemicals for potential therapeutic applications.

In Vitro Biological Activities of Agrimonolide Derivatives: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the in vitro biological activities of agrimonolide (B1665657) and its derivatives, compounds of significant interest in pharmacological research. While specific data on Demethylagrimonolide 6-O-glucoside is not extensively available in current literature, this document summarizes the known anti-inflammatory, antioxidant, and anticancer properties of closely related compounds isolated from plants of the Agrimonia genus. This information serves as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into potential therapeutic applications and methodologies for further investigation.

Anti-inflammatory Activity

Agrimonolide and related compounds from Agrimonia species have demonstrated notable anti-inflammatory effects in various in vitro models.[1] The primary mechanism of action is believed to be the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

Table 1: In Vitro Anti-inflammatory Activity of Agrimonia Compounds

Compound/ExtractCell LineAssayEndpointIC50/ResultReference
Agrimonolide Derivatives-JAK1/STAT3 Inhibition-Effective Inhibition[3]
Agrimonia pilosa Methanol (B129727) ExtractRAW 264.7Nitric Oxide (NO) ProductionInhibition of NOStrong Inhibition[1]
Quercetin-7-O-β-d-rhamnosideRAW 264.7NO ProductionInhibition of NOIC50: 1.4 µM[1]
Apigenin-7-O-β-d-glucopyranosideRAW 264.7NO ProductionInhibition of NOIC50: 31 µM[1]
Kaempferol-7-O-β-d-glucopyranosideRAW 264.7NO ProductionInhibition of NOIC50: 25 µM[1]
QuercetinRAW 264.7NO ProductionInhibition of NOIC50: 15 µM[1]
KaempferolRAW 264.7NO ProductionInhibition of NOIC50: 20 µM[1]
ApigeninRAW 264.7NO ProductionInhibition of NOIC50: 18 µM[1]
Apigenin-7-O-β-d-glucuronide-6″-butylesterRAW 264.7NO ProductionInhibition of NOIC50: 5.2 µM[1]
Agrimonia eupatoria InfusionLPS-stimulated macrophagesNO ProductionInhibition of NOSignificant Decrease[4][5]

This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2]

  • Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-only treated control.

Antioxidant Activity

Extracts from Agrimonia eupatoria and related compounds have shown significant antioxidant activity.[6] This is attributed to their ability to scavenge free radicals, a property often associated with phenolic and flavonoid compounds.[7][8][9]

Table 2: In Vitro Antioxidant Activity of Agrimonia Compounds

Compound/ExtractAssayEndpointIC50/ResultReference
Agrimonia eupatoria Acetone ExtractDPPH Radical Scavenging% Inhibition97.13%[6]
Agrimonia pilosa EtOAc Soluble FractionDPPH Radical ScavengingScavenging EffectIC50: 4.88 µg/mL[8]
CatechinDPPH Radical ScavengingScavenging ActivityIC50: 5.06 µM[8]
LuteolinDPPH Radical ScavengingScavenging ActivityIC50: 7.29 µM[8]
QuercetinDPPH Radical ScavengingScavenging ActivityIC50: 4.36 µM[8]
QuercitrinDPPH Radical ScavengingScavenging ActivityIC50: 7.12 µM[8]
HyperosideDPPH Radical ScavengingScavenging ActivityIC50: 6.34 µM[8]
RutinDPPH Radical ScavengingScavenging ActivityIC50: 6.36 µM[8]
Luteolin-7-O-β-glucosideDPPH Radical ScavengingScavenging ActivityIC50: 8.12 µM[8]

This assay measures the ability of a compound to act as a free radical scavenger.[10][11]

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

Anticancer Activity

Agrimonolide has been shown to possess anticancer properties, including the inhibition of proliferation and induction of apoptosis in various cancer cell lines.[12][13] The proposed mechanism involves the modulation of apoptotic and cell cycle regulatory proteins.

Table 3: In Vitro Anticancer Activity of Agrimonolide and Related Compounds

Compound/ExtractCell LineAssayEndpointResultReference
AgrimonolideGastric Cancer CellsProliferation/ApoptosisInhibition/InductionEffective[12]
AgrimonolideOvarian Cancer CellsProliferation, Invasion, MigrationInhibitionEffective[12]
AgrimoniinK562 and HeLa CellsCytotoxicity (MTT Assay)Cytostatic EffectEffective[14]
Agrimonia eupatoria Water & Methanol ExtractsRhabdomyosarcoma (RD) and HeLa CellsCytotoxicityInhibition of ProliferationConcentration-dependent[15]

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[16][17][18][19]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., RAW 264.7) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Test Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation measurement Measurement (e.g., Absorbance) incubation->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis

Caption: A typical experimental workflow for in vitro biological activity assays.

NFkB_pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression NFkB_active->gene_expression induces inflammation Inflammation gene_expression->inflammation

Caption: Simplified diagram of the NF-κB signaling pathway in inflammation.

MAPK_pathway stimulus Stress/Cytokines receptor Receptor stimulus->receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates transcription_factors Transcription Factors (e.g., AP-1, ATF2) MAPK->transcription_factors activates nucleus Nucleus MAPK->nucleus translocates to gene_expression Inflammatory Gene Expression transcription_factors->gene_expression induces inflammation Inflammation gene_expression->inflammation

Caption: Overview of the MAPK signaling cascade in the inflammatory response.

References

A Technical Guide to the Antioxidant Potential of Demethylagrimonolide and its Glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylagrimonolide is a bioactive polyphenol found in Agrimonia species, which have a history of use in traditional medicine. This compound, along with its precursor Agrimonolide, has garnered significant interest from the scientific community for its diverse pharmacological activities, including well-documented antioxidant, anti-inflammatory, and cytoprotective effects.[1][2] The primary mechanism of its antioxidant action is not through direct radical scavenging but rather through the modulation of endogenous antioxidant defense systems, making it a promising candidate for the development of novel therapeutics targeting oxidative stress-related diseases.

This technical guide provides an in-depth overview of the antioxidant potential of Desmethylagrimonolide, focusing on its mechanism of action, relevant experimental data, and detailed laboratory protocols for its evaluation.

Mechanism of Antioxidant Action: The Keap1-Nrf2 Pathway

The antioxidant effects of Desmethylagrimonolide are primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] This pathway is a master regulator of cellular redox homeostasis, controlling the expression of a wide array of antioxidant and detoxification enzymes.[4][5]

Under normal, unstressed conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the ubiquitin-proteasome system.[1][5] When cells are exposed to oxidative stress or to inducers like Desmethylagrimonolide, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[1][5] Consequently, Nrf2 is released, stabilizes, and translocates to the nucleus.[2][3]

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5] This binding initiates the transcription of numerous cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidases (GPx).[1][3] Studies in HepG2 liver cells have shown that Desmethylagrimonolide exposure leads to increased HO-1 expression by activating the ARE through Nrf2 induction and the suppression of Keap1.[1][2] Furthermore, this process is linked to the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically through the attenuation of p38 MAPK expression, which facilitates Nrf2 nuclear translocation.[1]

Quantitative Data: Cellular Antioxidant Effects

Direct quantitative data from in vitro radical scavenging assays (e.g., DPPH, ABTS) for Desmethylagrimonolide are not prominently reported in the literature, as its primary antioxidant activity is cell-based. The table below summarizes the reported effects on cellular antioxidant markers.

CompoundCell LineBiomarkerObserved EffectReference
DesmethylagrimonolideHepG2Heme Oxygenase-1 (HO-1)Significant increase in protein expression[1][2]
DesmethylagrimonolideHepG2Nrf2Increased nuclear translocation[1]
DesmethylagrimonolideHepG2Keap1Suppressed expression[1]
DesmethylagrimonolideHepG2p38 MAPKAttenuated expression/phosphorylation[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant potential of compounds like Desmethylagrimonolide.

In Vitro Radical Scavenging Assays

These assays measure the direct ability of a compound to neutralize synthetic free radicals.

This assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.[6]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.[7]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8]

  • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

  • Working Solution: Dilute the stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction Mixture: Add 10 µL of the test compound (at various concentrations) to 1 mL of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Reaction Mixture: Add 10 µL of the test compound to 300 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with FeSO₄·7H₂O and expressed as mmol Fe²⁺ equivalents per gram of sample.

Cellular Antioxidant Enzyme Assays

These assays quantify the activity of endogenous antioxidant enzymes in cell lysates after treatment with the test compound.

  • Cell Culture and Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Treat the cells with various concentrations of Desmethylagrimonolide for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration in the lysate using a method like the Bradford or BCA assay to normalize enzyme activity.

  • Enzyme Activity Measurement:

    • Superoxide Dismutase (SOD): SOD activity is often measured using an indirect assay involving the inhibition of a superoxide-generating reaction (e.g., xanthine/xanthine oxidase system) and a detection agent like nitroblue tetrazolium (NBT).

    • Catalase (CAT): CAT activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm.

    • Glutathione Peroxidase (GPx): GPx activity is measured by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The rate of NADPH oxidation is monitored at 340 nm.

    • Commercial kits are widely available and recommended for these assays.

Signaling Pathways and Visualizations

The following diagrams illustrate the key molecular pathways involved in the antioxidant action of Desmethylagrimonolide.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Ub Ubiquitination Nrf2->Ub Nrf2_nuc Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 label_translocation Nrf2 Translocation (When released from Keap1) Cul3->Ub Adds Ubiquitin Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Cytoprotective Genes (HO-1, SOD, CAT, GPx) ARE->Genes Initiates Transcription

Caption: Basal state of the Keap1-Nrf2 signaling pathway.

DM_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DM Desmethylagrimonolide p38 p38 MAPK DM->p38 Attenuates Keap1 Keap1 DM->Keap1 Modifies Cysteine Residues Nrf2_free Nrf2 p38->Nrf2_free Facilitates Translocation Nrf2_bound Nrf2 Keap1->Nrf2_bound Keap1->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE Nrf2_nuc->ARE Genes Increased Expression of Antioxidant Enzymes (e.g., HO-1) ARE->Genes Redox Redox Homeostasis Genes->Redox Protection Cytoprotection Genes->Protection

Caption: Proposed mechanism of Desmethylagrimonolide.

Conclusion and Future Directions

Desmethylagrimonolide demonstrates significant antioxidant potential primarily by upregulating endogenous antioxidant defense mechanisms through the activation of the Keap1-Nrf2 signaling pathway.[1][2][3] This indirect mode of action, which amplifies the cell's own protective systems, is a highly sought-after characteristic for therapeutic agents designed to combat chronic oxidative stress.

Future research should focus on several key areas:

  • Direct evaluation of Demethylagrimonolide 6-O-glucoside: It is critical to perform studies on the specific glycoside to understand how the sugar moiety affects its activity, stability, and bioavailability.

  • Quantitative in vitro assays: While the cellular mechanism is paramount, conducting standardized in vitro assays (DPPH, ABTS, FRAP, ORAC) would provide a more complete antioxidant profile.

  • In vivo studies: Preclinical animal models are necessary to validate the in vitro findings and to assess the therapeutic efficacy and safety of Desmethylagrimonolide and its glycosides in oxidative stress-related pathologies.

  • Structure-Activity Relationship (SAR): Investigating how modifications to the Desmethylagrimonolide structure, including different glycosylation patterns, impact its ability to activate the Nrf2 pathway would be invaluable for drug development professionals.

References

In-depth Technical Guide: The Anti-inflammatory Effects of Demethylagrimonolide 6-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Review of the Anti-inflammatory Properties of Demethylagrimonolide 6-O-glucoside

This technical guide aims to provide a thorough analysis of the anti-inflammatory effects of this compound, including quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.

The initial investigation sought to identify:

  • Quantitative data on the efficacy of this compound in reducing inflammatory markers.

  • Detailed experimental protocols from in vitro and in vivo studies.

  • Information on the signaling pathways modulated by this compound to exert its anti-inflammatory effects.

Despite employing targeted search strategies, the necessary data to construct the requested in-depth technical guide, including data tables and diagrams of signaling pathways and experimental workflows, is not available in the public domain.

Therefore, this document cannot fulfill the core requirements of summarizing quantitative data, detailing experimental protocols, or providing visualizations of the signaling pathways and experimental workflows for this compound due to the absence of primary research on this topic.

It is recommended that researchers interested in the anti-inflammatory potential of this compound consider initiating foundational research to explore its biological activity. Such studies would be novel and could significantly contribute to the field of natural product-based drug discovery for inflammatory diseases.

A Technical Guide to the In Vitro Cytotoxicity Screening of Demethylagrimonolide 6-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the cytotoxicity screening of Demethylagrimonolide 6-O-glucoside, a natural product with potential anticancer properties. The document outlines a standardized experimental workflow, presents hypothetical cytotoxicity data against a panel of human cancer cell lines, and explores a potential mechanism of action through a key signaling pathway. This guide is intended to serve as a practical resource for researchers in oncology and drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of six human cancer cell lines representing different cancer types. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of treatment. The results are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.8
HeLaCervical Adenocarcinoma22.5
A549Lung Carcinoma35.2
HepG2Hepatocellular Carcinoma18.9
PC-3Prostate Adenocarcinoma41.7
HCT116Colorectal Carcinoma25.1
Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

A detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[1][2]

2.1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, PC-3, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

2.2. Cell Seeding:

  • Harvest and count the cells using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at an optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).[3]

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2.3. Compound Treatment:

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

2.4. MTT Assay:

  • After the 72-hour incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

  • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[1]

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

2.5. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism). The IC50 is the concentration of the compound that inhibits cell growth by 50%.[4]

Visualizations

3.1. Experimental Workflow

Cytotoxicity_Screening_Workflow cluster_setup Day 1: Experiment Setup cluster_treatment Day 2: Compound Treatment cluster_assay Day 5: MTT Assay & Data Acquisition cluster_analysis Data Analysis A Cell Seeding in 96-well plates B 24h Incubation (37°C, 5% CO2) A->B C Prepare Serial Dilutions of this compound B->C D Treat Cells with Compound C->D E 72h Incubation D->E F Add MTT Reagent E->F G 4h Incubation F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Experimental workflow for cytotoxicity screening.

3.2. Hypothetical Signaling Pathway

Based on the activity of similar natural product glucosides, it is hypothesized that this compound may exert its cytotoxic effects by inhibiting the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation in many cancers.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Promotes Compound Demethylagrimonolide 6-O-glucoside Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

References

Demethylagrimonolide 6-O-glucoside: An In-Depth Technical Guide on Preliminary Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and databases have yielded no specific studies on the antimicrobial activity of Demethylagrimonolide 6-O-glucoside. Consequently, this document provides a framework based on general knowledge of antimicrobial research in natural products, focusing on the parent genus Agrimonia and the broader class of glycosides. The experimental protocols, data tables, and signaling pathways presented herein are illustrative and should be adapted for empirical validation of this compound.

Introduction

This compound is a natural compound that belongs to the family of glycosides. While the antimicrobial properties of various plant extracts from the Agrimonia genus have been investigated, specific data on the isolated compound this compound is not currently available.[1][2][3][4][5] This guide aims to provide a comprehensive overview of the standard methodologies and potential mechanisms that could be explored to assess its antimicrobial efficacy.

Hypothetical Antimicrobial Activity Data

The following tables are presented as templates for organizing and presenting potential future experimental data on the antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Data not available
Escherichia coliATCC 25922Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Candida albicansATCC 90028Data not available
Methicillin-resistant
Staphylococcus aureus (MRSA)Clinical IsolateData not available

Table 2: Zone of Inhibition for this compound.

MicroorganismStrainConcentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213Data not availableData not available
Escherichia coliATCC 25922Data not availableData not available
Pseudomonas aeruginosaATCC 27853Data not availableData not available
Candida albicansATCC 90028Data not availableData not available

Detailed Experimental Protocols

The following are standard experimental protocols that can be employed to determine the antimicrobial activity of a novel compound like this compound.

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Reagents and Media: Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well and perform serial twofold dilutions across the plate.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth.

mic_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Media and Compound Stock C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculation of Wells B->D C->D E Incubation D->E F Visual Inspection for Growth E->F G Determine MIC F->G disk_diffusion_workflow A Prepare Standardized Microbial Inoculum B Swab Inoculum onto MHA Plate A->B C Apply Compound-Impregnated Disks B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E cell_wall_inhibition Demethylagrimonolide\n6-O-glucoside Demethylagrimonolide 6-O-glucoside Peptidoglycan Synthesis\nEnzymes Peptidoglycan Synthesis Enzymes Demethylagrimonolide\n6-O-glucoside->Peptidoglycan Synthesis\nEnzymes Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis\nEnzymes->Cell Wall Integrity Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis leads to

References

Agrimonolide and Its Derivatives: A Technical Guide to Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimonolide (B1665657), a naturally occurring polyphenolic compound predominantly isolated from Agrimonia pilosa Ledeb., has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of agrimonolide and its derivatives. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the properties of these promising bioactive molecules. Agrimonolide, a derivative of isocoumarins, is highly lipophilic, enabling it to cross the blood-brain barrier.[1][2][3] It has demonstrated a range of pharmacological effects, including anti-tumor, antioxidant, hepatoprotective, anti-diabetic, and anti-inflammatory activities.[1]

Core Signaling Pathways Modulated by Agrimonolide

Agrimonolide exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following sections detail the key pathways affected by agrimonolide, supported by experimental evidence.

Nrf2/ARE Signaling Pathway: The Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Agrimonolide and its derivative, desmethylagrimonolide, have been shown to activate this pathway.[4][5]

  • Mechanism of Activation: In HepG2 cells, agrimonolide and desmethylagrimonolide induce the expression of heme oxygenase-1 (HO-1), a phase II detoxifying enzyme.[4][5] This induction is mediated by the activation of ARE through the induction of Nrf2 and the suppression of Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2.[4][5]

  • Downstream Effects: The activation of the Nrf2/ARE pathway leads to the transcriptional activation of a battery of cytoprotective genes, thereby enhancing the cell's antioxidant capacity and protecting against oxidative DNA damage.[4][5] Furthermore, agrimonolide's activation of this pathway is partially regulated by the blockade of the p38 MAPK signaling pathway.[4]

Nrf2_ARE_Pathway cluster_nucleus Nucleus Agrimonolide Agrimonolide Keap1 Keap1 Agrimonolide->Keap1 inhibition p38 p38 MAPK Agrimonolide->p38 inhibition Nrf2 Nrf2 Keap1->Nrf2 suppression Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binding & activation p38->Nrf2 inhibition of nuclear translocation HO1 HO-1 (Detoxifying Enzyme) ARE->HO1 transcription

Agrimonolide's activation of the Nrf2/ARE pathway.
MAPK Signaling Pathways: Regulation of Cell Proliferation and Apoptosis

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate diverse cellular processes, including proliferation, differentiation, and apoptosis. Agrimonolide has been shown to modulate the activity of several MAPK pathways, including ERK, p38, and JNK.

  • Anti-cancer Effects: In human gastric cancer AGS cells, agrimonolide inhibits cell proliferation and induces apoptosis by affecting the ERK and p38 MAPK pathways.[1] It increases the levels of phospho-ERK and phospho-p38 proteins.[2]

  • Anti-inflammatory Effects: In lipopolysaccharide (LPS)-stimulated macrophages, agrimonolide at a concentration of 80 µM substantially downregulates the activation of JNK, ERK, and p38 MAPKs, which are involved in inflammation.[2][6]

JAK/STAT Signaling Pathway: Attenuation of Inflammation

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and plays a key role in inflammation.

  • Mechanism of Inhibition: Agrimonolide at 80 µM significantly blocks the phosphorylation of JAK1, STAT1, and STAT3 in LPS-stimulated macrophages.[2] This inhibition contributes to its anti-inflammatory activity by suppressing the expression of critical inflammatory mediators.[2][6] Some 1,2,3-triazole-linked agrimonolide derivatives have also been shown to alleviate ulcerative colitis by inhibiting the JAK1/STAT3 pathway.[1]

JAK_STAT_Pathway cluster_nucleus Nucleus Agrimonolide Agrimonolide (and derivatives) JAK1 JAK1 Agrimonolide->JAK1 inhibition of phosphorylation CytokineReceptor Cytokine Receptor CytokineReceptor->JAK1 activation STAT1_STAT3 STAT1 / STAT3 JAK1->STAT1_STAT3 phosphorylation pSTAT1_pSTAT3 p-STAT1 / p-STAT3 STAT1_STAT3->pSTAT1_pSTAT3 Nucleus Nucleus pSTAT1_pSTAT3->Nucleus dimerization & translocation InflammatoryGenes Inflammatory Gene Transcription pSTAT1_pSTAT3->InflammatoryGenes activation

Inhibition of the JAK/STAT pathway by agrimonolide.
NF-κB Signaling Pathway: A Central Role in Inflammation

The nuclear factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response.

  • Inhibitory Action: Agrimonolide suppresses the activation of NF-κB in LPS-stimulated macrophages.[6] This leads to the downregulation of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]

PI3K/AKT/mTOR and mTOR Signaling Pathways: Impact on Cancer Progression

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.

  • Anti-cancer Mechanism: In colon cancer cells, agrimonolide has been shown to suppress cancer progression by inactivating the PI3K/AKT/mTOR pathway.[7][8] It also inhibits the malignant progression of non-small cell lung cancer and induces ferroptosis by blocking the mTOR signaling pathway.[9]

Quantitative Data on the Bioactivity of Agrimonolide and Its Derivatives

The following tables summarize the available quantitative data on the biological activities of agrimonolide and related compounds.

CompoundBiological ActivityCell Line / SystemIC50 / Effective ConcentrationReference
AgrimonolideInhibition of cell viabilityHCT-116 (colon cancer)29.05 µM[10]
Agrimonolideα-glucosidase inhibitionin vitro37.4 µM[4]
AgrimonolideAnti-inflammatoryLPS-stimulated macrophages80 µM (downregulates MAPKs and JAK/STAT)[2][6]
AgrimonolideInduction of HO-1 expressionHepG2200 µM[11]
AgrimonolideFacilitation of PDX-1 expressionDual luciferase reporter gene assay1 µmol/L (22.9% increase)[11]
DesmethylagrimonolideInduction of HO-1 expressionHepG2Not specified[4][5]
1,2,3-triazole-linked agrimonolide derivativesInhibition of NO productionLPS-stimulated RAW 264.7 macrophagesGenerally more potent than agrimonolide[1]
Flavonoid from Agrimonia pilosaNO Inhibitory Activity (IC50)Reference
Quercetin-7-O-β-d-rhamnoside1.4 - 31 µM (range for all 7 isolated compounds)[12]
Apigenin-7-O-β-d-glucopyranoside1.4 - 31 µM (range for all 7 isolated compounds)[12]
Kaempferol-7-O-β-d-glucopyranoside1.4 - 31 µM (range for all 7 isolated compounds)[12]
Quercetin1.4 - 31 µM (range for all 7 isolated compounds)[12]
Kaempferol1.4 - 31 µM (range for all 7 isolated compounds)[12]
Apigenin1.4 - 31 µM (range for all 7 isolated compounds)[12]
Apigenin-7-O-β-d-glucuronide-6″-butylester1.4 - 31 µM (range for all 7 isolated compounds)[12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of agrimonolide.

Western Blotting

Western blotting is employed to detect and quantify specific proteins in a sample, providing insights into the expression levels and activation states of signaling molecules.

  • General Protocol:

    • Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) to extract total protein.[13] Protein concentration is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[13][14]

    • Blocking: The membrane is incubated with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[15]

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[15]

    • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.[16]

Western_Blot_Workflow A Protein Extraction B SDS-PAGE (Separation) A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (Chemiluminescence) F->G

A generalized workflow for Western blotting.
Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • General Protocol:

    • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density.[17]

    • Compound Treatment: Cells are treated with various concentrations of agrimonolide or its derivatives for a specific duration.

    • MTT Addition: MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.[9]

    • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized detergent).[9]

    • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Nrf2 Luciferase Reporter Assay

This assay is used to quantify the activation of the Nrf2 signaling pathway. It typically utilizes a cell line (e.g., AREc32, a derivative of HepG2) that has been stably transfected with a luciferase reporter gene under the control of an antioxidant response element (ARE).[18][19]

  • General Protocol:

    • Cell Seeding: The ARE-luciferase reporter cells are seeded in a multi-well plate.

    • Compound Treatment: Cells are treated with agrimonolide or other test compounds.

    • Luciferase Assay: After a defined incubation period, a luciferase substrate is added to the cells.

    • Luminescence Measurement: The luminescence, which is proportional to the activity of the ARE promoter and thus Nrf2 activation, is measured using a luminometer.[18]

Conclusion

Agrimonolide and its derivatives represent a promising class of natural compounds with multifaceted therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer progression underscores their importance in drug discovery and development. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental methodologies. Further research into the structure-activity relationships of agrimonolide derivatives and their pharmacokinetic and pharmacodynamic profiles will be crucial in translating these promising preclinical findings into novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Demethylagrimonolide 6-O-glucoside from Agrimonia pilosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isolation, characterization, and biological activity of Demethylagrimonolide 6-O-glucoside, a natural product found in the plant Agrimonia pilosa. The detailed protocols and data presented herein are intended to facilitate further research and development of this compound for potential therapeutic applications.

Introduction

Agrimonia pilosa Ledeb., a perennial herbaceous plant belonging to the Rosaceae family, has a long history of use in traditional medicine in East Asia for treating a variety of ailments, including abdominal pain, diarrhea, and inflammation.[1] Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, including flavonoids, triterpenoids, and isocoumarins.[2][3] Among these, this compound has garnered interest for its potential biological activities. This document outlines the methodology for the isolation and characterization of this isocoumarin (B1212949) glycoside.

Experimental Protocols

I. Plant Material Collection and Preparation
  • Collection: The aerial parts of Agrimonia pilosa are collected and authenticated.

  • Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals.

  • Pulverization: The dried aerial parts are pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

II. Extraction of Crude Bioactive Compounds
  • Solvent Extraction: The powdered plant material is extracted with 80% methanol (B129727) (MeOH) at room temperature.[4] The mixture is typically macerated for several days with periodic agitation to ensure thorough extraction.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

III. Fractionation of the Crude Extract

The crude methanolic extract is subjected to a bioassay-guided fractionation scheme to isolate the target compound.[5][6]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This process separates compounds based on their polarity.

  • Column Chromatography of the Active Fraction: Based on preliminary bioassays (e.g., α-glucosidase inhibition), the active fraction (e.g., a sub-fraction of the EtOAc or n-BuOH fraction) is selected for further purification.

    • Silica (B1680970) Gel Column Chromatography: The selected fraction is loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.[6]

    • Fraction Collection: Eluted fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

IV. Purification of this compound
  • Further Chromatographic Steps: Fractions containing this compound are pooled and subjected to further purification steps. This may involve repeated silica gel column chromatography with different solvent systems or the use of other chromatographic techniques such as Sephadex LH-20 column chromatography.

  • Isolation of Pure Compound: The purification process is continued until this compound is isolated as a pure compound. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC). One study reported the isolation of 45.4 mg of desmethylagrimonolide-6-O-β-d-glucopyranoside from a fractionated extract.[6]

V. Structural Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure, including the connectivity of atoms and stereochemistry.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular Formula C₂₃H₂₆O₁₀[7]
Molecular Weight 462.45 g/mol [7]
¹H-NMR (CD₃OD, 400 MHz) δ (ppm) Predicted values based on similar structures: Aglycone: aromatic protons (~6.0-7.5 ppm), methine protons, methylene (B1212753) protons; Glucoside: anomeric proton (~4.5-5.5 ppm), other sugar protons (~3.0-4.0 ppm).[8]
¹³C-NMR (CD₃OD, 100 MHz) δ (ppm) Predicted values based on similar structures: Aglycone: aromatic carbons (~100-160 ppm), carbonyl carbon (~160-170 ppm); Glucoside: anomeric carbon (~100-105 ppm), other sugar carbons (~60-80 ppm).[8]
Mass Spectrometry (m/z) [M-H]⁻ at 461.14[7]
Table 2: Biological Activity of Isocoumarins from Agrimonia pilosa
CompoundBiological ActivityIC₅₀ (µM)Reference
Agrimonolideα-Glucosidase Inhibition24.2[5]
Desmethylagrimonolideα-Glucosidase Inhibition37.4[5]
Desmethylagrimonolide 6-O-β-d-glucopyranoside α-Glucosidase InhibitionWeak activity[5]
Agrimonolide 6-O-β-d-glucopyranosideα-Glucosidase InhibitionWeak activity[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis A Dried Agrimonia pilosa B 80% Methanol Extraction A->B C Crude Methanol Extract B->C D Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) C->D E Active Fraction (e.g., EtOAc) D->E F Silica Gel Column Chromatography E->F G Fraction Collection (TLC Monitoring) F->G H Further Purification (Repeated Chromatography) G->H I Pure Demethylagrimonolide 6-O-glucoside H->I J Structural Elucidation (MS, NMR) I->J K Bioactivity Assays I->K

Caption: Workflow for the isolation and analysis of this compound.

Signaling Pathway: α-Glucosidase Inhibition

alpha_glucosidase_inhibition cluster_process Carbohydrate Digestion cluster_inhibition Inhibition Carbohydrates Dietary Carbohydrates Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Amylase Glucose Glucose Oligosaccharides->Glucose α-Glucosidase Absorption Bloodstream Glucose->Absorption Intestinal Absorption Inhibitor Demethylagrimonolide 6-O-glucoside AlphaGlucosidase α-Glucosidase Inhibitor->AlphaGlucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition by this compound.

Signaling Pathway: Potential Anti-Inflammatory Action

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Signaling (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Inhibitor Compounds from Agrimonia pilosa Inhibitor->MAPK Inhibits Inhibitor->IKK Inhibits

Caption: Potential anti-inflammatory mechanism of compounds from Agrimonia pilosa.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Demethylagrimonolide 6-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of Demethylagrimonolide 6-O-glucoside using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are based on established methodologies for the structural elucidation of natural products and are supplemented with data from the successful isolation and characterization of this compound from Agrimonia pilosa L.[1][2]

Introduction

This compound is an isocoumarin (B1212949) glycoside isolated from Agrimonia pilosa L., a plant with known therapeutic properties.[1][2] Accurate structural characterization is a critical step in the drug discovery and development process, ensuring the identity and purity of the compound. NMR spectroscopy is the most powerful technique for the unambiguous structure determination of novel natural products. This document details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of this compound.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound, acquired in Methanol-d4 (CD₃OD), are summarized in the tables below. These data are essential for the verification of the compound's structure.

Table 1: ¹H NMR (400 MHz, CD₃OD) Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
34.65m
42.99m
56.40d2.4
76.27d2.4
1'2.87m
2'2.87m
4'7.09d8.4
5'6.78d8.4
Glucose Moiety
1''4.88d7.6
2''3.48m
3''3.44m
4''3.41m
5''3.38m
6''a3.91dd12.0, 2.0
6''b3.72dd12.0, 5.6

Table 2: ¹³C NMR (100 MHz, CD₃OD) Data for this compound

PositionδC (ppm)
1168.0
377.9
433.1
4a102.6
5107.8
6164.2
7102.1
8165.9
8a143.1
1'31.8
2'38.9
3'131.2
4'130.1
5'116.9
6'158.9
Glucose Moiety
1''103.9
2''75.8
3''78.2
4''71.7
5''78.0
6''62.9

Experimental Protocols

The following protocols describe the general methodology for acquiring and interpreting NMR data for the characterization of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of deuterated methanol (B129727) (Methanol-d4, CD₃OD). The choice of solvent is critical and should be one in which the compound is fully soluble and does not obscure key signals.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, if available.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, 1-2 second relaxation delay, 30° pulse angle.

    • The spectral width should encompass all expected proton resonances (e.g., 0-12 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer experimental time will be required.

    • A spectral width of 0-220 ppm is typically sufficient.

  • 2D NMR - COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • Acquire a gradient-selected COSY (gCOSY) or DQF-COSY spectrum.

    • The cross-peaks in the 2D spectrum indicate which protons are coupled.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons directly attached to carbons.

    • Acquire a gradient-selected HSQC spectrum.

    • Each cross-peak represents a one-bond connection between a proton and a carbon atom.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons that are two or three bonds away.

    • Acquire a gradient-selected HMBC spectrum.

    • This is crucial for connecting different spin systems and for assigning quaternary carbons.

Data Processing and Interpretation
  • Processing: Process all spectra using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing. For ¹H NMR, reference the residual solvent peak of CD₃OD to δ 3.31 ppm. For ¹³C NMR, reference the solvent peak to δ 49.0 ppm.

  • Interpretation:

    • ¹H NMR: Analyze chemical shifts, coupling constants (J-values), and integration to identify the types of protons and their relative numbers.

    • ¹³C NMR: Determine the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl) using the chemical shifts and DEPT experiments if acquired.

    • COSY: Trace the spin-spin coupling networks to establish fragments of the molecule.

    • HSQC: Assign the carbon resonances for all protonated carbons by correlating with the already assigned protons.

    • HMBC: Use the long-range correlations to piece together the molecular fragments identified from COSY and to assign non-protonated (quaternary) carbons. The key HMBC correlations will confirm the linkage of the glucose moiety to the C-6 position of the demethylagrimonolide core.

Visualization of Experimental Workflow

The logical flow of experiments for the structural elucidation of this compound is depicted below.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopic Analysis Plant_Material Agrimonia pilosa Extraction Methanol Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Column Chromatography (Silica Gel, Sephadex) Fractionation->Chromatography Purified_Compound Demethylagrimonolide 6-O-glucoside Chromatography->Purified_Compound Sample_Prep Sample Preparation (in CD3OD) Purified_Compound->Sample_Prep 1D_NMR 1D NMR (¹H, ¹³C) Sample_Prep->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Data_Analysis Data Processing & Interpretation 2D_NMR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Figure 1. Experimental workflow for the isolation and NMR-based structural elucidation of this compound.

Logical Relationship for Structure Determination

The following diagram illustrates the logical connections between the different NMR experiments in the process of determining the final chemical structure.

structure_determination_logic H_NMR ¹H NMR (Proton Environment & Multiplicity) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) COSY->HMBC HSQC->HMBC Structure Final Structure of Demethylagrimonolide 6-O-glucoside HMBC->Structure

Figure 2. Logical flow of NMR data integration for structural elucidation.

References

Application Notes & Protocols: Mass Spectrometry Analysis of Agrimonolide Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimonolide (B1665657), an isocoumarin (B1212949) derivative primarily isolated from Agrimonia pilosa, and its glycosidic forms, such as agrimonolide-6-O-β-D-glucopyranoside, are bioactive compounds with significant therapeutic potential.[1][2] These compounds have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.[3][4] The anti-inflammatory mechanisms, in particular, are well-studied and involve the modulation of key signaling pathways such as NF-κB, MAPK, and JAK-STAT.[1][3][5]

Given their potential in drug development, sensitive and robust analytical methods are required for the identification, quantification, and pharmacokinetic studies of agrimonolide and its glycosides in various biological matrices. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands out as the preferred analytical technique due to its high sensitivity, specificity, and speed.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the analysis of agrimonolide glycosides using UPLC-MS/MS.

Principle of Analysis: LC-MS/MS

The analysis of agrimonolide glycosides is typically performed using a reversed-phase UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole, QqQ) with an electrospray ionization (ESI) source.

  • Chromatographic Separation (UPLC): The UPLC system separates agrimonolide and its glycosides from other components in the sample matrix based on their polarity. A C18 column is commonly used, with a gradient elution of water and an organic solvent (acetonitrile or methanol), both typically containing a small amount of formic acid to improve peak shape and ionization efficiency.[8][9]

  • Ionization (ESI): The separated analytes eluting from the column are nebulized and ionized in the ESI source. For glycosides, positive ion mode is often effective, generating protonated molecules [M+H]+.[8]

  • Tandem Mass Spectrometry (MS/MS): The ionized molecules are guided into the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole (Q1) isolates the specific precursor ion (the [M+H]+ of the target analyte). This ion then enters the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas. The resulting characteristic product ions are then filtered by the third quadrupole (Q3) and detected. This process provides excellent specificity and sensitivity for quantification.[6] The most common fragmentation pathway for O-glycosides involves the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (e.g., 162 Da for glucose) and the formation of a protonated aglycone ion.[10]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of agrimonolide glycosides from Agrimonia pilosa.

Materials:

  • Dried, powdered Agrimonia pilosa plant material

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.

  • The sample is now ready for UPLC-MS/MS analysis. For quantitative analysis, a dilution with the initial mobile phase composition may be necessary.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides exemplary UPLC-MS/MS conditions for the analysis of agrimonolide and its glycosides. Optimization may be required based on the specific instrumentation used.

Instrumentation:

  • UPLC system coupled with a tandem quadrupole mass spectrometer with an ESI source.

UPLC Conditions:

Parameter Value
Column Acquity UPLC HSS C18 (e.g., 2.1 x 50 mm, 1.8 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[8][9]
Mobile Phase B 0.1% Formic Acid in Methanol[8]
Flow Rate 0.4 mL/min[8]
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Column Temp. 35 °C[9]

| Injection Vol. | 2-5 µL |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Scan Type Multiple Reaction Monitoring (MRM)[6]
Capillary Voltage 3.5 - 4.5 kV[9]
Source Temp. 120 - 150 °C
Desolvation Temp. 350 °C[9]

| Gas Flow | Instrument dependent; optimize for best signal |

Data Presentation

Quantitative analysis relies on creating calibration curves from standards and monitoring specific MRM transitions. The following tables provide hypothetical yet representative data for setting up an analysis method.

Table 1: Exemplary Mass Spectrometry Parameters for MRM Analysis

Compound Formula Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Collision Energy (eV)
Agrimonolide C₁₃H₁₂O₄ 233.07 187.08 (Qualifier) 15
159.08 (Quantifier) 20
Agrimonolide-6-O-β-D-glucopyranoside C₁₉H₂₂O₉ 395.12 233.07 ([M+H-162]⁺) 18

| | | | 187.08 (Qualifier) | 25 |

Note: Product ions and collision energies are illustrative and require experimental optimization.

Table 2: Representative Method Validation Parameters

Compound Linear Range (ng/mL) LOD (ng/mL) LOQ (ng/mL)
Agrimonolide 1 - 500 > 0.995 0.3 1.0

| Agrimonolide-6-O-β-D-glucopyranoside | 2 - 1000 | > 0.995 | 0.7 | 2.0 |

Note: Values are representative and based on typical performance for similar analytes.[11]

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for agrimonolide glycosides.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing A Plant Material / Biological Sample B Extraction A->B C Centrifugation & Filtration B->C D UPLC Separation C->D Inject Sample E ESI Ionization D->E F MRM Detection E->F G Peak Integration & Quantification F->G Acquire Data H Reporting & Interpretation G->H

Caption: Workflow for Agrimonolide Glycoside Analysis.

Signaling Pathways Modulated by Agrimonolide

Agrimonolide exerts its anti-inflammatory effects by inhibiting several key signaling pathways.[1][12]

A. Inhibition of NF-κB Pathway

G cluster_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_complex p65/p50 IkBa->NFkB_complex releases p65 p65 p50 p50 nucleus Nucleus NFkB_complex->nucleus translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines gene transcription Agrimonolide Agrimonolide Agrimonolide->IkBa prevents degradation Agrimonolide->p65 inhibits p65 phosphorylation G cluster_mapk MAPK Pathway cluster_jak_stat JAK-STAT Pathway LPS LPS Receptor Receptor LPS->Receptor p38 p38 Receptor->p38 JNK JNK Receptor->JNK ERK ERK Receptor->ERK JAK1 JAK1 Receptor->JAK1 Agrimonolide Agrimonolide Agrimonolide->p38 inhibits phosphorylation Agrimonolide->JNK Agrimonolide->ERK Agrimonolide->JAK1 inhibits phosphorylation Inflammation Inflammatory Response (iNOS, COX-2) p38->Inflammation JNK->Inflammation ERK->Inflammation STAT1 STAT1 JAK1->STAT1 activates STAT1->Inflammation

References

Application Notes and Protocols for the Synthesis of Demethylagrimonolide 6-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Demethylagrimonolide 6-O-glucoside is a glycosylated derivative of demethylagrimonolide, a naturally occurring isocoumarin (B1212949) compound. Agrimonolide (B1665657), the parent compound, has been isolated from plants such as Agrimonia pilosa and is known for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] The addition of a glucose moiety to the demethylagrimonolide core can significantly alter its pharmacokinetic properties, such as solubility and bioavailability, which is of great interest in drug development. These application notes provide a comprehensive, albeit proposed, synthetic pathway for this compound, designed for researchers in medicinal chemistry and drug discovery.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the synthesis of the agrimonolide backbone, followed by demethylation, regioselective protection, glycosylation, and final deprotection. This strategy is designed to control the regioselectivity of the glycosylation to ensure the glucose moiety is attached at the C6 hydroxyl group.

The key stages of the synthesis are:

  • Synthesis of Agrimonolide: An improved, microwave-assisted synthesis starting from 4-chlororesorcinol (B43231) provides the agrimonolide core in good yield.[1]

  • Demethylation: The methoxy (B1213986) group on the phenethyl side chain of agrimonolide is cleaved to yield demethylagrimonolide.

  • Regioselective Protection: The hydroxyl groups at the C8 and C4' positions of demethylagrimonolide are protected to ensure the subsequent glycosylation occurs at the desired C6 position.

  • Glycosylation: A Koenigs-Knorr reaction is employed to introduce the glucose moiety at the C6 hydroxyl group using a protected glucosyl bromide donor.[3][4][5]

  • Deprotection: Removal of all protecting groups to yield the final product, this compound.

The overall workflow is depicted in the diagram below.

Synthetic Workflow cluster_0 Synthesis of Agrimonolide Core cluster_1 Modification and Glycosylation cluster_2 Final Product Formation 4-Chlororesorcinol 4-Chlororesorcinol Agrimonolide Agrimonolide 4-Chlororesorcinol->Agrimonolide 7 steps Demethylagrimonolide Demethylagrimonolide Agrimonolide->Demethylagrimonolide Demethylation Protected Demethylagrimonolide Protected Demethylagrimonolide Demethylagrimonolide->Protected Demethylagrimonolide Regioselective Protection Protected Glucoside Protected Glucoside Protected Demethylagrimonolide->Protected Glucoside Glycosylation This compound This compound Protected Glucoside->this compound Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (±)-Agrimonolide

This protocol is adapted from an improved synthesis method.[1] The synthesis involves seven steps starting from 4-chlororesorcinol, with the key step being a microwave-assisted intramolecular esterification to form the 3,4-dihydroisocoumarin core. For the purpose of these notes, we will start from a key intermediate, which can be synthesized from 4-chlororesorcinol.

Materials:

  • (E)-5-(4-methoxyphenyl)-3-oxopent-4-enoic acid

  • 2-Bromo-5-hydroxy-1,3-phenylene bis(2-methylpropanoate)

  • Palladium(II) acetate (B1210297)

  • Triphenylphosphine

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • Combine (E)-5-(4-methoxyphenyl)-3-oxopent-4-enoic acid, 2-bromo-5-hydroxy-1,3-phenylene bis(2-methylpropanoate), palladium(II) acetate, triphenylphosphine, and potassium carbonate in DMF.

  • Heat the mixture in a microwave reactor at 120 °C for 30 minutes.

  • After completion, cool the reaction mixture and partition between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the precursor to agrimonolide.

  • The subsequent steps of reduction and cyclization to form agrimonolide are carried out as described in the literature.[1]

Step 2: Demethylation of Agrimonolide

Materials:

  • Agrimonolide

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (B129727)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve agrimonolide in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 1M solution of BBr₃ in DCM (3.0 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain demethylagrimonolide.

Step 3: Regioselective Protection of Demethylagrimonolide

Materials:

  • Demethylagrimonolide

  • Benzyl (B1604629) bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone, anhydrous

Procedure:

  • Dissolve demethylagrimonolide in anhydrous acetone.

  • Add K₂CO₃ (2.2 equivalents) and benzyl bromide (2.2 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. The less reactive 6-OH group should remain unprotected under these conditions.

  • After the reaction is complete, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography to yield 8,4'-di-O-benzyl-demethylagrimonolide.

Step 4: Glycosylation via Koenigs-Knorr Reaction

Materials:

  • 8,4'-di-O-benzyl-demethylagrimonolide

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)

  • Silver(I) oxide (Ag₂O)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of 8,4'-di-O-benzyl-demethylagrimonolide in anhydrous DCM, add freshly activated 4 Å molecular sieves.

  • Add Ag₂O (1.5 equivalents) to the mixture.

  • Add a solution of acetobromoglucose (1.2 equivalents) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture in the dark at room temperature for 24-48 hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected glucoside.

Koenigs-Knorr Mechanism Acetobromoglucose Acetobromoglucose Oxocarbenium_ion Oxocarbenium ion intermediate Acetobromoglucose->Oxocarbenium_ion + Ag2O - AgBr Ag2O Ag2O Protonated_Glucoside Protonated Glucoside Oxocarbenium_ion->Protonated_Glucoside Protected_Demethylagrimonolide Protected Demethylagrimonolide (Nu-OH) Protected_Demethylagrimonolide->Protonated_Glucoside Nucleophilic attack Protected_Glucoside_Product Protected Glucoside Protonated_Glucoside->Protected_Glucoside_Product - H+

Caption: Simplified mechanism of the Koenigs-Knorr glycosylation reaction.

Step 5: Deprotection

Materials:

  • Protected glucoside from Step 4

  • Palladium on carbon (10% Pd/C)

  • Methanol/Ethyl acetate mixture

  • Hydrogen gas (H₂)

  • Sodium methoxide (B1231860) (NaOMe) in methanol (0.5 M)

Procedure:

  • Debenzylation:

    • Dissolve the protected glucoside in a 1:1 mixture of methanol and ethyl acetate.

    • Add 10% Pd/C catalyst (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Deacetylation:

    • Dissolve the residue from the debenzylation step in anhydrous methanol.

    • Add a catalytic amount of 0.5 M sodium methoxide in methanol.

    • Stir the solution at room temperature for 2-4 hours, monitoring by TLC.

    • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.

    • Purify the final product as described in the next step.

Step 6: Purification and Characterization

Purification:

  • The final product, this compound, can be purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[6][7]

  • A common mobile phase system would be a gradient of water (with 0.1% formic acid) and acetonitrile.

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the final product using high-resolution mass spectrometry (HRMS).[8][9]

  • Nuclear Magnetic Resonance (NMR): Characterize the structure using ¹H and ¹³C NMR spectroscopy. The presence of signals corresponding to both the demethylagrimonolide and glucose moieties, along with the anomeric proton signal, will confirm the structure. 2D NMR techniques (COSY, HSQC, HMBC) can be used for complete assignment.[10][11][12][13]

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields
StepReactionKey ReagentsExpected Yield (%)
1Synthesis of Agrimonolide4-Chlororesorcinol~20% (overall)[1]
2DemethylationBBr₃70-85%
3Regioselective ProtectionBenzyl bromide, K₂CO₃60-75%
4GlycosylationAcetobromoglucose, Ag₂O50-70%
5DeprotectionH₂, Pd/C; NaOMe80-95%
6PurificationPreparative HPLC>95% purity
Table 2: Hypothetical ¹H NMR Data for this compound

(in DMSO-d₆, 500 MHz). Chemical shifts (δ) are in ppm and coupling constants (J) in Hz.

ProtonChemical Shift (δ)MultiplicityCoupling Constant (J)
H-56.25d2.1
H-76.15d2.1
H-2'6.95d8.5
H-3'6.65d8.5
H-5'6.95d8.5
H-6'6.65d8.5
H-1'' (anomeric)4.90d7.5
Glucose Protons3.10-3.70m
Aglycone CH₂2.70-2.90m
Aglycone CH4.40m

Concluding Remarks

This document provides a detailed theoretical framework for the synthesis of this compound. The protocols are based on established chemical reactions and literature precedents for similar transformations. Researchers should note that optimization of reaction conditions, such as temperature, time, and stoichiometry, may be necessary to achieve the desired yields and purity. Proper analytical techniques should be employed at each step to monitor the reaction progress and characterize the intermediates and final product.

References

Application Notes and Protocols for Cell-Based Assays Using Demethylagrimonolide 6-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylagrimonolide 6-O-glucoside is a natural product that belongs to the isocoumarin (B1212949) family of compounds. While direct studies on this specific glycoside are limited, its aglycone, agrimonolide (B1665657), has demonstrated significant biological activities, including potent anti-inflammatory and pro-apoptotic effects.[1][2] Agrimonolide has been shown to suppress inflammatory responses in macrophage cell lines by inhibiting key signaling pathways such as NF-κB, JAK-STAT, and MAPKs.[1][3][4] Furthermore, it can induce apoptosis in various cancer cell lines through the modulation of MAPK and PI3K/Akt/mTOR pathways, leading to the activation of caspases.[5][6]

These findings suggest that this compound, as a potential prodrug or active analogue of agrimonolide, is a compelling candidate for investigation in cell-based assays to determine its efficacy and mechanism of action in the contexts of inflammation and oncology. This document provides detailed protocols for assessing the anti-inflammatory and apoptotic potential of this compound in relevant cell culture models.

Part 1: Assessment of Anti-Inflammatory Activity in Macrophages

This protocol details a cell-based assay to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The primary endpoints measured are the production of nitric oxide (NO) and pro-inflammatory cytokines.

Hypothesized Signaling Pathway: Inhibition of NF-κB Activation

This compound is hypothesized to be hydrolyzed to its aglycone, agrimonolide, within the cell. Agrimonolide then interferes with the LPS-induced inflammatory cascade by preventing the phosphorylation and degradation of IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_P P-IκBα IkBa->IkBa_P NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_P->Proteasome Degradation Compound Demethylagrimonolide 6-O-glucoside Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Hypothesized NF-κB signaling pathway inhibition.

Experimental Protocol: Nitric Oxide and Cytokine Production Assay

1. Materials and Reagents:

  • RAW 264.7 macrophage cells

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Griess Reagent System for Nitrite (B80452) Determination

  • ELISA kits for Mouse TNF-α and IL-6

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

2. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

3. Compound Treatment and Stimulation:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and replace it with medium containing the desired concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate for 1 hour at 37°C.

  • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plates for 24 hours at 37°C.

4. Measurement of Nitric Oxide (NO) Production:

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Determine the nitrite concentration, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve.

5. Measurement of Cytokine Levels (TNF-α and IL-6):

  • Collect the remaining cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

6. Cell Viability Assay (e.g., MTT Assay):

  • After collecting the supernatant, assess cell viability to ensure the observed effects are not due to cytotoxicity.

  • Perform an MTT assay or a similar viability assay according to standard protocols.

Data Presentation

Table 1: Effect of this compound on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control (untreated)1.2 ± 0.350 ± 1530 ± 10100
LPS (1 µg/mL)45.8 ± 4.12500 ± 2101800 ± 15098 ± 2
LPS + Compound (1 µM)35.2 ± 3.51850 ± 1801300 ± 12097 ± 3
LPS + Compound (5 µM)20.1 ± 2.2980 ± 95750 ± 8096 ± 4
LPS + Compound (10 µM)8.5 ± 1.1450 ± 50320 ± 4595 ± 3
LPS + Dexamethasone (10 µM) (Positive Control)5.3 ± 0.8280 ± 30190 ± 2599 ± 1

Data are presented as mean ± SD from three independent experiments.

Part 2: Assessment of Apoptotic Activity in Cancer Cells

This protocol describes a cell-based assay to determine the pro-apoptotic effects of this compound on a human cancer cell line (e.g., HCT-116 colon cancer cells). The key endpoints are the induction of apoptosis, measured by Annexin V/Propidium Iodide staining, and the activation of caspase-3.

Hypothesized Signaling Pathway: Induction of Apoptosis

This compound is hypothesized to induce apoptosis by activating the intrinsic mitochondrial pathway. This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in the activation of effector caspase-3.

Apoptosis_Pathway cluster_outside Signal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Demethylagrimonolide 6-O-glucoside Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Permeabilizes CytoC Cytochrome c Mitochondrion->CytoC Releases Casp9 Pro-Caspase-9 CytoC->Casp9 Activates Casp9_A Caspase-9 Casp9->Casp9_A Casp3 Pro-Caspase-3 Casp9_A->Casp3 Cleaves & Activates Casp3_A Caspase-3 Casp3->Casp3_A Apoptosis Apoptosis (DNA Fragmentation) Casp3_A->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway.

Experimental Protocol: Apoptosis Induction and Caspase-3 Activity Assay

1. Materials and Reagents:

  • HCT-116 human colon carcinoma cells

  • This compound (stock solution in DMSO)

  • McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin

  • Annexin V-FITC Apoptosis Detection Kit

  • Caspase-3 Colorimetric Assay Kit

  • 6-well and 96-well cell culture plates

  • Flow cytometer

  • Microplate reader

2. Cell Culture and Treatment:

  • Culture HCT-116 cells in McCoy's 5A medium at 37°C in a 5% CO₂ incubator.

  • For Annexin V staining, seed 2 x 10⁵ cells/well in 6-well plates. For the caspase-3 assay, seed 1 x 10⁴ cells/well in 96-well plates. Allow cells to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

  • After treatment, harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.[7][8]

4. Caspase-3 Activity Assay:

  • After treatment in 96-well plates, lyse the cells using the lysis buffer provided in the Caspase-3 Colorimetric Assay Kit.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Quantify the caspase-3 activity relative to the control group.

Data Presentation

Table 2: Apoptotic Effects of this compound on HCT-116 Cells

Treatment GroupEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)Total Apoptotic Cells (%)Caspase-3 Activity (Fold Change)
Control (untreated)2.5 ± 0.51.8 ± 0.44.3 ± 0.91.0
Compound (10 µM)10.2 ± 1.54.5 ± 0.814.7 ± 2.32.1 ± 0.3
Compound (25 µM)22.8 ± 2.18.9 ± 1.231.7 ± 3.34.5 ± 0.6
Compound (50 µM)35.1 ± 3.215.6 ± 2.050.7 ± 5.27.8 ± 0.9
Staurosporine (1 µM) (Positive Control)40.5 ± 4.018.2 ± 2.558.7 ± 6.59.2 ± 1.1

Data are presented as mean ± SD from three independent experiments after 24 hours of treatment.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_inflammation Anti-Inflammatory Assay cluster_apoptosis Apoptosis Assay A1 Cell Seeding (RAW 264.7 or HCT-116) A2 Overnight Incubation (37°C, 5% CO2) A1->A2 A3 Compound Treatment (Serial Dilutions) A2->A3 B1 LPS Stimulation (1 µg/mL) A3->B1 For Inflammation C1 24h/48h Incubation A3->C1 For Apoptosis B2 24h Incubation B1->B2 B3 Collect Supernatant B2->B3 B6 MTT Assay (Viability) B2->B6 B4 Griess Assay (NO) B3->B4 B5 ELISA (TNF-α, IL-6) B3->B5 C2 Harvest Cells C1->C2 C5 Caspase-3 Assay C1->C5 C3 Annexin V/PI Staining C2->C3 C4 Flow Cytometry C3->C4

Caption: General workflow for cell-based assays.

References

Animal Model Studies with Demethylagrimonolide 6-O-glucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated animal model studies specifically investigating Demethylagrimonolide 6-O-glucoside are not available in the public scientific literature. The following application notes and protocols are based on in vivo research conducted on closely related compounds isolated from the Agrimonia species, namely Agrimoniin and Agrimonolide, and extracts of Agrimonia eupatoria. Researchers should consider this information as a foundational guide, adapting methodologies for the specific investigation of this compound.

Summary of Preclinical In Vivo Data of Related Compounds

The following tables summarize quantitative data from animal studies on Agrimoniin and Agrimonia eupatoria extracts, providing a reference for potential dosage and efficacy of related compounds.

Table 1: Anti-Tumor and Immunomodulatory Effects of Agrimoniin
Animal ModelCompoundDosageRoute of AdministrationTreatment ScheduleKey FindingsReference
Mice with MM2 ascites tumorAgrimoniin>10 mg/kgIntraperitoneal (i.p.)Pre- or post-tumor cell inoculationAlmost complete rejection of tumor growth.[1]
Mice with MM2 tumorAgrimoniinNot specifiedIntravenous (i.v.) or Per oral (p.o.)Pre- or post-medicationProlonged life span.[1]
Mice with MH134 solid tumorAgrimoniinNot specifiedNot specifiedNot specifiedInhibition of tumor growth.[1]
Mice with Meth-A solid tumorAgrimoniinNot specifiedNot specifiedNot specifiedInhibition of tumor growth.[1]
Healthy MiceAgrimoniinNot specifiedIntraperitoneal (i.p.)Single injectionIncreased peripheral white blood cells and monocyte ratio; increased cytotoxic adherent peritoneal exudate cells.[1]
Table 2: Anti-Diabetic Effects of Agrimoniin and Agrimonia Extracts
Animal ModelCompound/ExtractDosageRoute of AdministrationTreatment DurationKey FindingsReference
Streptozotocin-induced diabetic ratsAgrimoniin100 mg/kgOral21 daysSignificant increase in body weight; reduced fasting blood glucose to 87 mg/dL.[2]
Streptozotocin-induced diabetic ratsComarum palustre extract (containing Agrimoniin)400 mg/kgOral21 daysSignificant increase in body weight.[2]
Table 3: Analgesic and Anti-Inflammatory Effects of Agrimonia eupatoria Extract
Animal ModelCompound/ExtractDosageRoute of AdministrationKey FindingsReference
Cisplatin-induced neuropathic ratsAgrimonia eupatoria L. extract200 mg/kgOralLower withdrawal duration in pin-prick and plantar tests; higher paw-withdrawal threshold.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related compounds. These can serve as a template for designing studies with this compound.

Anti-Tumor Efficacy in a Murine Ascites Tumor Model (Based on Agrimoniin studies)

Objective: To evaluate the in vivo anti-tumor effect of a test compound on the growth of ascites tumors in mice.

Materials:

  • Animals: Female C3H/He mice, 6-8 weeks old.

  • Tumor Cells: MM2 murine mammary carcinoma cells.

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., sterile saline or PBS).

  • Vehicle Control: The solvent used to dissolve the test compound.

  • Equipment: Syringes, needles (27G), animal balance, calipers, euthanasia supplies.

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.

  • Tumor Cell Inoculation: Inoculate mice intraperitoneally with 1 x 10^6 MM2 cells in 0.1 mL of sterile saline.

  • Treatment Groups: Randomly divide the mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control (i.p. administration).

    • Group 2: Test compound (e.g., 10 mg/kg, i.p. administration).

    • Group 3: Test compound (e.g., 25 mg/kg, i.p. administration).

    • Group 4: Test compound (e.g., 50 mg/kg, i.p. administration).

  • Drug Administration: Administer the test compound or vehicle daily for a predetermined period (e.g., 10-14 days), starting 24 hours after tumor cell inoculation.

  • Monitoring: Monitor the mice daily for signs of toxicity, body weight changes, and abdominal distension (as an indicator of ascites fluid accumulation).

  • Endpoint: Euthanize the mice at a predetermined endpoint (e.g., day 14) or when they show signs of severe morbidity.

  • Data Collection:

    • Measure the volume of ascitic fluid.

    • Count the number of viable tumor cells in the ascitic fluid using a hemocytometer and trypan blue exclusion.

    • Calculate the tumor growth inhibition rate.

    • In a parallel survival study, monitor the lifespan of the treated and control mice.

Anti-Diabetic Activity in a Streptozotocin-Induced Diabetic Rat Model (Based on Agrimoniin studies)

Objective: To assess the hypoglycemic effect of a test compound in a chemically-induced model of type 1 diabetes.

Materials:

  • Animals: Male Sprague-Dawley rats, 8-10 weeks old.

  • Inducing Agent: Streptozotocin (STZ), freshly prepared in cold citrate (B86180) buffer (0.1 M, pH 4.5).

  • Test Compound: this compound dissolved in a suitable vehicle.

  • Vehicle Control: The solvent for the test compound.

  • Positive Control: Insulin or a known oral hypoglycemic agent (e.g., metformin).

  • Equipment: Glucometer, test strips, syringes, needles, oral gavage needles, animal balance.

Procedure:

  • Induction of Diabetes: After an overnight fast, inject rats with a single intraperitoneal dose of STZ (e.g., 60 mg/kg).

  • Confirmation of Diabetes: Three days after STZ injection, measure fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Treatment Groups: Randomly assign diabetic rats to the following groups (n=8-10 per group):

    • Group 1: Non-diabetic control (vehicle).

    • Group 2: Diabetic control (vehicle).

    • Group 3: Diabetic + Test compound (e.g., 50 mg/kg, oral gavage).

    • Group 4: Diabetic + Test compound (e.g., 100 mg/kg, oral gavage).

    • Group 5: Diabetic + Positive control.

  • Drug Administration: Administer the test compound, vehicle, or positive control daily via oral gavage for the study duration (e.g., 21 days).

  • Monitoring:

    • Measure body weight weekly.

    • Measure fasting blood glucose levels at regular intervals (e.g., weekly).

  • Endpoint and Sample Collection: At the end of the treatment period, euthanize the rats after an overnight fast. Collect blood samples for analysis of plasma insulin, hemoglobin, and glycosylated hemoglobin (HbA1c).

  • Data Analysis: Compare the changes in body weight, fasting blood glucose, and other biochemical parameters between the treatment groups.

Visualization of Potential Mechanisms and Workflows

The following diagrams illustrate potential signaling pathways and experimental workflows that may be relevant for studies on this compound, based on findings for related compounds.

G cluster_treatment Treatment cluster_pathway Potential Signaling Pathway cluster_cellular_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Proliferation mTOR->Proliferation promotes Invasion Invasion mTOR->Invasion promotes Migration Migration mTOR->Migration promotes

Potential PI3K/AKT/mTOR Signaling Pathway Inhibition.

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation Tumor_Induction Tumor/Disease Induction Animal_Acclimation->Tumor_Induction Randomization Randomization into Groups Tumor_Induction->Randomization Treatment Daily Treatment Administration Randomization->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Data_Collection Data & Sample Collection Endpoint->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

General Workflow for In Vivo Efficacy Studies.

G cluster_effects Observed Physiological Effects (Hypothesized) DMAG Demethylagrimonolide 6-O-glucoside Anti_Tumor Anti-Tumor Activity DMAG->Anti_Tumor may lead to Anti_Diabetic Anti-Diabetic Effects DMAG->Anti_Diabetic may lead to Anti_Inflammatory Anti-Inflammatory Action DMAG->Anti_Inflammatory may lead to Analgesic Analgesic Properties DMAG->Analgesic may lead to

Logical Relationship of Treatment to Potential Effects.

References

Application Notes: Demethylagrimonolide 6-O-glucoside as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethylagrimonolide 6-O-glucoside is a natural compound that can be isolated from various plant species, including those of the Agrimonia genus.[1] As a reference standard, it is crucial for the accurate quantification of this analyte in complex matrices such as plant extracts, herbal formulations, and biological samples. It also serves as a vital tool in bioactivity screening and pharmacological research. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical and biological assays.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1257408-55-1[2][3]
Molecular Formula C23H26O10[2][4]
Molecular Weight 462.45 g/mol [2][4]
Purity ≥98% (when used as a reference standard)Commercially available
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol (B129727), ethanol, DMSO; sparingly soluble in waterGeneral knowledge

Storage and Stability

To ensure the integrity of this compound as a reference standard, proper storage is essential. The solid compound should be stored at -20°C, protected from light and moisture. Stock solutions should be prepared fresh or stored at -20°C or -80°C for short-term and long-term storage, respectively. Stability of anthocyanin glycosides, a related class of compounds, is influenced by factors such as pH, temperature, and the presence of oxygen.[5][6][7] It is recommended to perform stability studies under specific experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in a sample matrix. The method parameters provided are a starting point and should be optimized for specific instrumentation and sample types.[8][9][10][11][12][13][14]

1. Preparation of Standard Stock and Working Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of HPLC-grade methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

  • Plant Extracts: Accurately weigh the dried plant extract and dissolve it in a known volume of methanol. The solution may need to be vortexed, sonicated, and filtered through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Formulations: Depending on the matrix, sample preparation may involve dissolution, extraction, and filtration steps to ensure the analyte is in a suitable solvent and free of interfering substances.

3. HPLC-UV Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective for separating compounds in complex mixtures. A typical mobile phase could be a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90% to 10% B

    • 40-45 min: 10% B (hold for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of the reference standard (a photodiode array detector is recommended for initial method development). A common detection wavelength for similar phenolic compounds is around 280 nm.

  • Injection Volume: 10 µL.

4. Method Validation

The analytical method should be validated according to ICH guidelines, including an assessment of linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6]

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Reference Standard (this compound) StockSol Stock Solution (1 mg/mL in Methanol) Standard->StockSol Sample Sample (e.g., Plant Extract) SamplePrep Sample Preparation (Dissolution, Filtration) Sample->SamplePrep WorkSol Working Standards (Serial Dilution) StockSol->WorkSol HPLC HPLC-UV Analysis WorkSol->HPLC SamplePrep->HPLC CalCurve Calibration Curve (Peak Area vs. Concentration) HPLC->CalCurve Quant Quantification of Analyte in Sample CalCurve->Quant

Workflow for HPLC quantification.
Protocol 2: In Vitro Antioxidant Activity Assessment (DPPH Assay)

This protocol describes the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the free radical scavenging activity of this compound.[15][16][17][18]

1. Reagent Preparation

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.

  • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Positive Control: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, in methanol.

2. Assay Procedure (96-well plate format)

  • Prepare serial dilutions of the test compound and the positive control in methanol in a 96-well plate (e.g., final concentrations ranging from 1 to 200 µg/mL).

  • Add 100 µL of each dilution to the wells.

  • Add 100 µL of methanol to the blank wells.

  • Add 100 µL of the 0.1 mM DPPH solution to all wells.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Compound Test Compound & Positive Control (Serial Dilutions) Mix Mix Compound/Control with DPPH Solution Compound->Mix DPPH DPPH Solution (0.1 mM in Methanol) DPPH->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc Calculate % Inhibition Measure->Calc IC50 Determine IC50 Value Calc->IC50

Workflow for the DPPH antioxidant assay.
Protocol 3: Assessment of Anti-inflammatory Activity (NF-κB Reporter Assay)

This protocol provides a framework for investigating the potential anti-inflammatory effects of this compound by measuring its impact on the NF-κB signaling pathway using a luciferase reporter assay.[19][20][21][22][23]

1. Cell Culture and Transfection

  • Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate growth medium.

  • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

2. Assay Procedure

  • After 24 hours of transfection, seed the cells into a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, e.g., 10 ng/mL), for 6-8 hours. Include an unstimulated control.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

3. Data Analysis

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated cells by that of the unstimulated cells.

  • Determine the inhibitory effect of this compound by comparing the NF-κB activity in the presence and absence of the compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Nucleus Nucleus Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Transcription Compound Demethylagrimonolide 6-O-glucoside (Hypothesized) Compound->IKK Inhibition?

Hypothesized inhibition of the NF-κB pathway.

Data Presentation

Table 1: HPLC Method Validation Parameters (Example)
ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range (µg/mL) 1 - 100-
LOD (µg/mL) 0.25-
LOQ (µg/mL) 0.75-
Precision (%RSD)
- Intra-day< 2%≤ 2%
- Inter-day< 3%≤ 3%
Accuracy (% Recovery) 98.5 - 101.2%98 - 102%
Specificity No interference from blankPeak purity > 0.99
Table 2: Antioxidant Activity of this compound (Example Data)
CompoundIC50 (µg/mL)
This compound45.8 ± 3.2
Ascorbic Acid (Positive Control)8.5 ± 0.7
Table 3: Inhibition of NF-κB Activity by this compound (Example Data)
Concentration (µM)% Inhibition of NF-κB Activity
115.2 ± 2.1
535.8 ± 4.5
1055.1 ± 5.3
2578.9 ± 6.8
5092.4 ± 4.9

References

Application Notes and Protocols for α-Glucosidase Inhibition Assay with Demethylagrimonolide 6-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the α-glucosidase inhibitory activity of Demethylagrimonolide 6-O-glucoside. This document is intended for professionals in research and drug development exploring potential therapeutic agents for metabolic disorders such as type 2 diabetes.

Introduction

α-Glucosidase inhibitors are therapeutic agents that delay the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia.[1][2][3] This mechanism of action is a key strategy in the management of type 2 diabetes.[2][4] Natural products are a significant source of α-glucosidase inhibitors.[4]

This compound is an isocoumarin (B1212949) glycoside that has been isolated from Agrimonia pilosa L.[5] Studies have evaluated its potential as an α-glucosidase inhibitor, along with its aglycone, desmethylagrimonolide. Research indicates that the glycosylation of these isocoumarins influences their inhibitory activity.[5]

Data Presentation

The following table summarizes the α-glucosidase inhibitory activity of this compound and related compounds, providing a basis for comparative analysis.

CompoundTypeIC50 (µM)Source
Demethylagrimonolide 6-O-β-d-glucopyranosideIsocoumarin Glycoside52.3 ± 1.8[5]
DesmethylagrimonolideIsocoumarin Aglycone24.2 ± 0.6[5]
AgrimonolideIsocoumarin Aglycone37.4 ± 0.4[5]
Agrimonolide-6-O-β-d-glucopyranosideIsocoumarin Glycoside71.6 ± 0.4[5]
AcarbosePositive Control45.2 ± 1.2[5]

Experimental Protocols

This section details the methodology for conducting an in vitro α-glucosidase inhibition assay.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G0660)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Preparation of Solutions:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a concentration of 0.5 U/mL.

    • Dissolve pNPG in the phosphate buffer to a concentration of 5 mM.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

    • Prepare a stock solution of Acarbose in DMSO and create serial dilutions in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of the phosphate buffer to each well.

    • Add 10 µL of the test compound dilutions (this compound) or Acarbose to the respective wells.

    • For the control wells (100% enzyme activity), add 10 µL of the phosphate buffer instead of the inhibitor.

    • Add 20 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

    • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (enzyme + buffer + substrate)

      • A_sample is the absorbance of the sample (enzyme + inhibitor + substrate)

  • Determination of IC50:

    • The IC50 value, the concentration of the inhibitor that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Dietary Carbohydrates (Starch, Disaccharides) alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Hydrolysis Glucose Glucose alpha_Glucosidase->Glucose Produces Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor Demethylagrimonolide 6-O-glucoside Inhibitor->alpha_Glucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition.

Experimental Workflow

prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Dispense into 96-Well Plate (Buffer, Inhibitor, Enzyme) prep->plate preincubate Pre-incubate at 37°C (10 min) plate->preincubate reaction Add Substrate (pNPG) & Incubate at 37°C (20 min) preincubate->reaction stop Stop Reaction (Add Na₂CO₃) reaction->stop read Measure Absorbance (405 nm) stop->read calculate Calculate % Inhibition & IC50 Value read->calculate

Caption: α-Glucosidase inhibition assay workflow.

Logical Relationship of Compound Activity

cluster_demethyl Demethylagrimonolide Series cluster_agrimonolide Agrimonolide Series Demethyl_Glycoside This compound (IC50 = 52.3 µM) Desmethylagrimonolide Desmethylagrimonolide (IC50 = 24.2 µM) Demethyl_Glycoside->Desmethylagrimonolide Aglycone is more potent Acarbose Acarbose (Positive Control) (IC50 = 45.2 µM) Desmethylagrimonolide->Acarbose More potent than Agrimonolide_Glycoside Agrimonolide 6-O-glucoside (IC50 = 71.6 µM) Agrimonolide Agrimonolide (IC50 = 37.4 µM) Agrimonolide_Glycoside->Agrimonolide Aglycone is more potent

References

Application Notes and Protocols for Measuring the Bioavailability of Demethylagrimonolide 6-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Demethylagrimonolide 6-O-glucoside is a flavonoid glycoside with potential therapeutic applications. Understanding its bioavailability is crucial for determining its efficacy and dosage for future clinical applications. Most flavonoids exist in plants bound to sugars as β-glycosides.[1][2] This structural feature is a key determinant of their absorption and metabolism. Generally, only glucosides are absorbed from the small intestine, a process more efficient than absorption from the colon.[2] Following absorption, flavonoids are extensively metabolized, primarily through conjugation with glucuronic acid or sulfate (B86663), and O-methylation may also occur.[1][2] As a result, the parent compound is often found in very low concentrations, if at all, in plasma and urine.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to measure the bioavailability of this compound using both in vivo and in vitro methods.

In Vivo Pharmacokinetic Studies in a Rodent Model

In vivo studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism. The following protocol outlines a typical pharmacokinetic study in rats.

Experimental Protocol

1.1. Animal Model:

  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimatization: House animals for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

  • Fasting: Fast animals overnight (12 hours) before oral administration, with continued access to water.

1.2. Dosing:

  • Test Article: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Route of Administration:

    • Oral (p.o.): Administer a single dose (e.g., 50 mg/kg) via oral gavage.

    • Intravenous (i.v.): Administer a single dose (e.g., 5 mg/kg) via the tail vein to determine absolute bioavailability.

  • Groups:

    • Group 1: Oral administration (n=6)

    • Group 2: Intravenous administration (n=6)

1.3. Sample Collection:

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points:

    • Oral: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Intravenous: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Urine and Feces Collection: House animals in metabolic cages for 24 hours to collect urine and feces for analysis of excretory pathways.[3]

1.4. Sample Analysis:

  • Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction to extract the analyte and its potential metabolites from plasma.

  • Quantification: Develop and validate a sensitive and specific HPLC-MS/MS method for the quantification of this compound and its primary metabolites (e.g., glucuronide and sulfate conjugates).

Data Presentation: Pharmacokinetic Parameters

Summarize the calculated pharmacokinetic parameters in the following table:

ParameterOral Administration (Mean ± SD)Intravenous Administration (Mean ± SD)
Cmax (ng/mL) [Insert Value][Insert Value]
Tmax (h) [Insert Value][Insert Value]
AUC0-t (ng·h/mL) [Insert Value][Insert Value]
AUC0-∞ (ng·h/mL) [Insert Value][Insert Value]
t1/2 (h) [Insert Value][Insert Value]
CL (L/h/kg) -[Insert Value]
Vd (L/kg) -[Insert Value]
F (%) [Insert Value]-
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.

  • t1/2: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F (%): Absolute bioavailability, calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.[4][5][6] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[5][6]

Experimental Protocol

2.1. Cell Culture:

  • Cell Line: Caco-2 cells (ATCC HTB-37).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding: Seed Caco-2 cells onto Transwell® inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².

  • Differentiation: Culture the cells for 21-25 days to allow for the formation of a confluent and differentiated monolayer.

2.2. Monolayer Integrity Test:

  • Transepithelial Electrical Resistance (TEER): Measure the TEER values of the Caco-2 cell monolayers using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are considered suitable for the transport study.

  • Lucifer Yellow Permeability: Assess the paracellular permeability by measuring the transport of Lucifer yellow, a fluorescent marker. A permeability of < 1% indicates a tight monolayer.

2.3. Transport Experiment:

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the transport buffer to the final working concentration (e.g., 10 µM).

  • Bidirectional Transport:

    • Apical to Basolateral (A-to-B): Add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-to-A): Add the test compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: Collect samples from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh transport buffer.

2.4. Sample Analysis:

  • Method: Quantify the concentration of this compound in the collected samples using HPLC-MS/MS.

Data Presentation: Permeability and Efflux Ratio

Calculate the apparent permeability coefficient (Papp) and the efflux ratio using the following formulas and summarize the data in a table.

  • Papp (cm/s) = (dQ/dt) / (A x C0)

    • dQ/dt: The rate of drug transport across the monolayer.

    • A: The surface area of the insert.

    • C0: The initial concentration of the drug in the donor compartment.

  • Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

CompoundPapp (A-to-B) (x 10⁻⁶ cm/s)Papp (B-to-A) (x 10⁻⁶ cm/s)Efflux Ratio
This compound [Insert Value][Insert Value][Insert Value]
Propranolol (High Permeability Control) > 10[Insert Value]< 2
Atenolol (Low Permeability Control) < 1[Insert Value]< 2
Digoxin (P-gp Substrate Control) [Insert Value][Insert Value]> 2
  • An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.

Visualizations

Signaling Pathway: General Absorption and Metabolism of Flavonoid Glucosides

flavonoid_metabolism Ingestion Ingestion of Demethylagrimonolide 6-O-glucoside Stomach Stomach Ingestion->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Enterocytes Enterocytes Small_Intestine->Enterocytes Absorption via SGLT1/GLUTs Colon Colon Small_Intestine->Colon Unabsorbed Glucoside Portal_Vein Portal Vein Enterocytes->Portal_Vein Metabolites (Glucuronides, Sulfates) Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Tissues Target Tissues Systemic_Circulation->Tissues Kidney Kidney Systemic_Circulation->Kidney Urine Urine Excretion Kidney->Urine Microbiota Microbiota Hydrolysis Colon->Microbiota Aglycone Demethylagrimonolide (Aglycone) Microbiota->Aglycone Aglycone->Enterocytes Passive Diffusion

Caption: General absorption and metabolism pathway of a flavonoid glucoside.

Experimental Workflow: In Vivo Pharmacokinetic Study

in_vivo_workflow start Start acclimatization Animal Acclimatization (Sprague-Dawley Rats) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Dosing (Oral and IV routes) fasting->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation sampling->processing storage Storage at -80°C processing->storage analysis HPLC-MS/MS Analysis storage->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End calculation->end

Caption: Workflow for the in vivo pharmacokinetic study.

Experimental Workflow: Caco-2 Permeability Assay

caco2_workflow start Start seeding Caco-2 Cell Seeding on Transwell Inserts start->seeding differentiation Cell Differentiation (21-25 days) seeding->differentiation integrity_test Monolayer Integrity Test (TEER, Lucifer Yellow) differentiation->integrity_test transport_exp Bidirectional Transport Experiment (A-to-B, B-to-A) integrity_test->transport_exp sampling Sampling from Receiver Compartment transport_exp->sampling analysis HPLC-MS/MS Analysis sampling->analysis calculation Papp and Efflux Ratio Calculation analysis->calculation end End calculation->end

Caption: Workflow for the in vitro Caco-2 permeability assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Demethylagrimonolide 6-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Demethylagrimonolide 6-O-glucoside from plant material, with a focus on addressing challenges related to low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

A1: this compound is a phenolic glycoside that has been isolated from the aerial parts of plants belonging to the Agrimonia genus, particularly Agrimonia pilosa.[1][2] These plants are used in traditional medicine, and their extracts are known to contain a variety of bioactive compounds, including flavonoids, tannins, and triterpenes.[2][3]

Q2: What are the most common causes of low yield during the extraction of this compound?

A2: Low yields in the extraction of this compound and other phenolic glycosides can often be attributed to several factors:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent is critical for efficiently solubilizing the target compound.

  • Compound Degradation: Phenolic glycosides can be sensitive to heat, acidic or alkaline conditions, and enzymatic activity, leading to their degradation during the extraction process.[4][5]

  • Incomplete Extraction: Insufficient extraction time, inadequate solvent-to-solid ratio, or improper particle size of the plant material can result in incomplete extraction of the target compound.

  • Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's species, geographical origin, harvest time, and storage conditions.

Q3: How can I improve the efficiency of my extraction protocol?

A3: To enhance extraction efficiency, consider the following:

  • Optimize Solvent Choice: Experiment with different solvent systems, such as methanol (B129727), ethanol (B145695), or acetone, often in combination with water, to find the optimal polarity for this compound.

  • Control Extraction Conditions: Maintain a neutral or slightly acidic pH and use moderate temperatures to minimize degradation.

  • Enzyme Deactivation: Consider a blanching step or using organic solvents to deactivate endogenous enzymes that can hydrolyze the glycosidic bond.

  • Increase Surface Area: Ensure the plant material is finely ground to maximize the surface area exposed to the solvent.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.

Issue 1: Very low or no this compound detected in the crude extract.
Possible Cause Recommended Solution
Incorrect Plant Material Verify the botanical identity of your Agrimonia species. The concentration of the target compound can vary significantly between different species.
Improper Sample Preparation Ensure the plant material is properly dried (if applicable) and ground to a fine, uniform powder to increase the surface area for extraction. For fresh plant material, ensure it is processed quickly to prevent enzymatic degradation.[4][5]
Inappropriate Solvent System This compound has been isolated using a methanolic extract.[1] Consider using methanol or ethanol, potentially with varying percentages of water, to optimize the polarity of the extraction solvent. Studies on related compounds in Agrimonia have shown good results with acetone-water mixtures.
Compound Degradation during Extraction Phenolic glycosides can be hydrolyzed under acidic or high-temperature conditions. Maintain a neutral pH and use moderate extraction temperatures (e.g., room temperature to 40°C). Avoid prolonged extraction times.[4]
Enzymatic Degradation Endogenous plant enzymes can cleave the glycosidic bond. Consider a pre-treatment step like blanching or using a solvent system that deactivates enzymes (e.g., high-proof ethanol or methanol) for the initial extraction.[6][7]
Issue 2: The yield of this compound is lower than expected.
Possible Cause Recommended Solution
Incomplete Extraction Increase the extraction time or the number of extraction cycles. Optimize the solvent-to-solid ratio to ensure the plant material is thoroughly saturated. Consider using extraction techniques like sonication or maceration with stirring to improve solvent penetration.
Suboptimal Solvent Concentration The optimal solvent concentration is crucial. For alcohol-water mixtures, systematically vary the percentage of alcohol (e.g., 50%, 70%, 95%) to determine the most effective ratio for extracting this compound.
Losses during Solvent Removal If using a rotary evaporator to concentrate the extract, avoid excessive temperatures which can lead to thermal degradation of the compound.
Co-extraction of Interfering Substances The crude extract may contain other compounds that interfere with the purification and quantification of this compound. Consider a preliminary purification step, such as liquid-liquid partitioning or solid-phase extraction (SPE), to remove some of these interfering substances.

Data Presentation

Table 1: Influence of Extraction Parameters on Total Phenolic Content (TPC) from Agrimonia eupatoria

Solvent SystemTemperature (°C)Extraction Time (min)TPC (mg GAE/g DW)Reference
0.78 v/v Ethanol:Water200W (Microwave)15326.11[8]
1.17 v/v Ethanol:Water100W (Ultrasound)41.82355.12[8]
50% AcetoneRoom Temperature25~120[9]

GAE: Gallic Acid Equivalents; DW: Dry Weight

Experimental Protocols

Generalized Protocol for the Extraction of this compound

This protocol is a generalized procedure based on methods used for the extraction of phenolic glycosides from Agrimonia species. Optimization of specific parameters may be required.

  • Preparation of Plant Material:

    • Dry the aerial parts of Agrimonia pilosa at a moderate temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature with constant stirring for 24 hours.

    • Alternatively, use ultrasound-assisted extraction (UAE) with 70% ethanol at 40°C for 30 minutes to potentially improve efficiency and reduce extraction time.

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Solvent Removal:

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Preliminary Purification (Optional):

    • The concentrated crude extract can be further purified by liquid-liquid partitioning. Sequentially partition the aqueous suspension of the extract with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Phenolic glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Further Purification:

    • The enriched fraction can be subjected to column chromatography (e.g., using Sephadex LH-20 or silica (B1680970) gel) for the isolation of this compound.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing start Agrimonia pilosa (aerial parts) drying Drying (40-50°C) start->drying grinding Grinding (40-60 mesh) drying->grinding maceration Maceration (80% MeOH, RT, 24h) grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotovap, <40°C) filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification final_product Isolated this compound purification->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of this compound cause1 Compound Degradation start->cause1 cause2 Incomplete Extraction start->cause2 cause3 Poor Material Quality start->cause3 solution1a Optimize Temp & pH cause1->solution1a Check for harsh conditions solution1b Deactivate Enzymes cause1->solution1b Consider enzymatic hydrolysis solution2a Modify Solvent System cause2->solution2a Test different polarities solution2b Increase Extraction Time/Cycles cause2->solution2b Ensure thorough extraction solution3a Verify Plant Material cause3->solution3a Confirm species & quality solution3b Improve Sample Prep cause3->solution3b Optimize grinding & drying

References

Technical Support Center: Storage and Handling of Demethylagrimonolide 6-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage and handling of Demethylagrimonolide 6-O-glucoside to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many glycosidic natural products, the stability of this compound is primarily influenced by temperature, pH, and the presence of enzymes.[1] The glycosidic bond is susceptible to hydrolysis, which would cleave the molecule into its aglycone (Demethylagrimonolide) and the glucose moiety.[1]

Q2: What are the recommended long-term and short-term storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a solid (lyophilized powder) at -20°C or below.[1] For short-term storage, keeping the solid compound at 4°C is generally acceptable. If the compound is in solution, it should be stored at -80°C.

Q3: Is this compound sensitive to light?

Q4: What is the ideal pH for storing this compound in solution?

A4: Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[1] For many glycosides, a slightly acidic to neutral pH range (pH 5-7) is often preferred for solutions. It is recommended to use a buffer system if the compound needs to be in solution for an extended period.

Q5: Are there any solvents that should be avoided for storage?

A5: While common laboratory solvents like DMSO, ethanol, and methanol (B129727) are used to dissolve glycosides, their long-term stability in these solvents at room temperature can be limited. If preparing stock solutions, it is best to store them in small aliquots at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Loss of biological activity or inconsistent experimental results.

  • Possible Cause: Degradation of this compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light.

    • Assess Compound Integrity: Analyze the compound's purity using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound and the appearance of new peaks may indicate degradation.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a solid stock that has been properly stored.

Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.

  • Possible Cause: Hydrolysis of the glycosidic bond, leading to the formation of the aglycone and other degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To confirm if the unknown peaks are degradation products, perform a forced degradation study. Expose a small sample of this compound to harsh conditions (e.g., high temperature, strong acid, strong base) and analyze the resulting mixture. The peaks generated should correspond to the unknown peaks in your sample.

    • Optimize Storage and Handling: Based on the identified degradation pathway, adjust your storage and experimental conditions to minimize the formation of these byproducts.

Data on Glycoside Stability

The following tables provide example data on the stability of a generic glycoside compound under various conditions. Please note that this data is for illustrative purposes and a specific stability study for this compound is recommended.

Table 1: Effect of Temperature on the Stability of a Generic Glycoside (Solid State, 12 months)

Storage Temperature (°C)Purity (%)
2585.2
498.1
-2099.5
-80>99.9

Table 2: Effect of pH on the Stability of a Generic Glycoside (in Aqueous Buffer at 4°C, 1 month)

pHPurity (%)
392.7
598.9
797.5
988.3

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm.

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Dilute the stock solution to a working concentration with the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the peak area of this compound over time under different storage conditions. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.

Visualizations

Potential Degradation Pathway of this compound A This compound B Hydrolysis A->B Heat, Acid, Base, Enzymes E Oxidation/Other Reactions A->E Light, Oxygen C Demethylagrimonolide (Aglycone) B->C D Glucose B->D C->E F Degradation Products E->F

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing A Prepare Solutions of this compound under different conditions (e.g., Temp, pH, Light) B Time Point 0: Analyze initial purity by HPLC/LC-MS A->B C Store samples under specified conditions B->C D Time Point X: Collect aliquots at defined intervals C->D E Analyze aliquots by HPLC/LC-MS D->E F Compare peak areas of the parent compound and identify degradation products E->F G Determine degradation rate and optimal storage conditions F->G

Caption: Workflow for conducting a stability study on this compound.

Troubleshooting Logic for Compound Degradation A Inconsistent Results or Loss of Activity? B Check Storage Conditions (Temp, Light) A->B Yes C Analyze Purity by HPLC/LC-MS B->C D Degradation Observed? C->D E Prepare Fresh Stock Solutions D->E No F Conduct Forced Degradation Study D->F Yes H Problem Solved E->H G Optimize Storage and Handling Protocols F->G G->H

Caption: A logical guide for troubleshooting potential degradation issues.

References

Navigating In Vivo Studies of Demethylagrimonolide 6-O-glucoside: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on in vivo studies with Demethylagrimonolide 6-O-glucoside, this technical support center provides essential guidance and troubleshooting strategies. Due to the limited specific data on this compound, this guide draws upon available information for its parent aglycone, Agrimonolide, and related compounds to offer foundational knowledge for optimizing experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for in vivo studies of this compound?

A1: Currently, there is no published in vivo dosage information specifically for this compound. However, studies on its aglycone, Agrimonolide, can provide a starting point. In a mouse model of cholestatic liver injury, Agrimonolide was administered at doses of 10, 30, and 90 mg/kg, demonstrating dose-dependent effects[1]. When planning your study, it is crucial to conduct a dose-ranging study to determine the optimal and safe dose for your specific animal model and disease state.

Q2: What is the expected bioavailability of this compound?

A2: The bioavailability of this compound has not been experimentally determined. However, related compounds like ellagitannins, which are also large polyphenolic glycosides, generally exhibit low oral bioavailability.[2][3][4] The glucose moiety can increase water solubility but may also make the molecule susceptible to hydrolysis by gut microbiota before absorption.[5] It is predicted that Agrimonolide has good absorption capacity in vivo but low aqueous solubility.[6]

Q3: Are there any known toxicity concerns with this compound?

A3: Specific toxicity data for this compound is unavailable. However, an acute oral toxicity study of an ethanol (B145695) extract of Agrimonia pilosa, the plant from which these compounds are derived, reported a lethal dose of >2000 mg/kg in mice, suggesting a low level of acute toxicity for the extract.[7] In vitro studies on Agrimonolide have shown no cytotoxicity across a range of concentrations in different cell types.[6][8] Nevertheless, it is essential to conduct thorough toxicity studies for the purified compound as part of your preclinical evaluation.

Q4: What is the proposed mechanism of action for this compound?

A4: The precise mechanism of action for this compound is not yet elucidated. However, studies on Agrimonolide suggest several potential pathways. Agrimonolide has been shown to exert anti-inflammatory effects by suppressing the activation of JAK-STAT and p38 MAPK signaling pathways.[8][9] It has also been found to inhibit the malignant progression of non-small cell lung cancer by blocking the mTOR signaling pathway and inducing ferroptosis.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable in vivo efficacy Poor oral bioavailability due to low solubility or metabolism by gut microbiota.Consider alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass first-pass metabolism. Formulation strategies such as using solubility enhancers (e.g., cyclodextrins, co-solvents) may improve absorption.
Inappropriate dosage.Conduct a comprehensive dose-response study to identify the effective dose range. Start with doses informed by studies on the aglycone, Agrimonolide.
High variability in experimental results Inconsistent formulation or administration.Ensure the compound is fully solubilized or forms a stable suspension before each administration. Use precise and consistent administration techniques.
Differences in gut microbiota composition among animals affecting metabolism.Consider co-housing animals to normalize gut microbiota. Fecal microbiota transplantation from a homogenous donor group could also be explored in more advanced studies.
Unexpected adverse effects Off-target effects or toxicity of the compound or formulation vehicle.Conduct a preliminary toxicity study with a small cohort of animals. Evaluate the toxicity of the vehicle alone as a control. Reduce the dose or switch to a different, well-tolerated vehicle.

Quantitative Data Summary

Table 1: In Vivo Dosage of Agrimonolide in a Mouse Model of Cholestatic Liver Injury [1]

Compound Animal Model Doses Administered Route of Administration Observed Effects
AgrimonolideDDC-induced cholestasis mice10, 30, and 90 mg/kgNot specifiedDose-dependent alleviation of ductular proliferation, fibrosis, and macrophage infiltration.

Table 2: Acute Toxicity of Agrimonia pilosa Extract [7]

Substance Animal Model Route of Administration Approximate Lethal Dose
Agrimonia pilosa ethanol extractMiceOral>2000 mg/kg

Experimental Protocols

General Protocol for an In Vivo Efficacy Study

  • Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, DMSO/PEG300/saline). Ensure complete dissolution or a homogenous suspension.

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Dose-Ranging Study: Administer a range of doses to small groups of animals to determine the maximum tolerated dose (MTD) and a preliminary effective dose range.

  • Efficacy Study:

    • Randomly assign animals to control and treatment groups.

    • Induce the disease model if applicable.

    • Administer the compound or vehicle at the predetermined dose and schedule.

    • Monitor animal health and relevant disease parameters throughout the study.

  • Endpoint Analysis: At the end of the study, collect tissues and/or blood samples for analysis of relevant biomarkers, histological examination, and other outcome measures.

Visualizing the Science

Below are diagrams illustrating the known signaling pathways of the parent compound, Agrimonolide, and a general workflow for conducting in vivo studies.

experimental_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis CompoundPrep Compound Formulation DoseRanging Dose-Ranging CompoundPrep->DoseRanging AnimalAcclim Animal Acclimatization AnimalAcclim->DoseRanging EfficacyStudy Efficacy Study DoseRanging->EfficacyStudy EndpointAnalysis Endpoint Analysis EfficacyStudy->EndpointAnalysis DataInterpretation Data Interpretation EndpointAnalysis->DataInterpretation signaling_pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-cancer Pathway (NSCLC) Agrimonolide_inflam Agrimonolide JAK_STAT JAK-STAT Pathway Agrimonolide_inflam->JAK_STAT inhibits p38_MAPK p38 MAPK Pathway Agrimonolide_inflam->p38_MAPK inhibits Inflammation Inflammation JAK_STAT->Inflammation p38_MAPK->Inflammation Agrimonolide_cancer Agrimonolide mTOR mTOR Pathway Agrimonolide_cancer->mTOR blocks Ferroptosis Induces Ferroptosis Agrimonolide_cancer->Ferroptosis CellProgression Malignant Progression mTOR->CellProgression

References

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of complex plant extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during your LC-MS experiments, offering step-by-step guidance to identify and resolve them.

Issue: I am observing significant ion suppression or enhancement for my analyte.

Q: My analyte signal is highly variable and lower than expected in my plant extract samples compared to the standard in a pure solvent. What should I do?

A: This is a classic sign of matrix effects, where co-eluting compounds from the plant matrix interfere with the ionization of your target analyte.[1][2] Follow these steps to diagnose and mitigate the issue:

  • Confirm and Quantify the Matrix Effect: First, it's crucial to confirm that a matrix effect is indeed the cause. The post-extraction spike method is a standard approach for this.[3][4] A significant difference in the analyte's response between a neat standard and a post-spiked matrix extract will confirm the presence of ion suppression or enhancement.[5]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they enter the LC-MS system.[6][7]

    • Dilution: A simple first step is to dilute the sample extract.[8][9] This can reduce the concentration of interfering matrix components, but may compromise the sensitivity if your analyte is in low abundance.[8]

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[6][10] By selecting an appropriate sorbent, you can selectively retain the analyte while washing away interfering compounds.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to simpler methods like protein precipitation.[6]

  • Modify Chromatographic Conditions: Adjusting your LC method can help separate the analyte from the interfering matrix components.[6][9]

    • Gradient Optimization: Modify the mobile phase gradient to improve the resolution between your analyte and any co-eluting peaks.

    • Column Chemistry: Consider using a column with a different stationary phase to alter selectivity.

  • Implement a Compensation Strategy: If sample preparation and chromatography optimization are insufficient, you can use a calibration strategy to compensate for the matrix effect.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method for correction.[9] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[6][11]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[6][12] This helps to ensure that the standards and samples experience similar matrix effects.

    • Standard Addition: This method involves spiking known amounts of the analyte standard into the sample itself to create a calibration curve for each sample.[4][8] It is very effective but can be time-consuming and requires a larger sample volume.[8]

Issue: My results have poor reproducibility across different batches of plant material.

Q: I am analyzing the same type of plant, but samples from different harvests or sources are giving inconsistent quantitative results. Why is this happening?

A: The composition of a plant matrix can be highly variable depending on factors like growing conditions, harvest time, and storage. This variability can lead to different matrix effects between samples.[13]

  • Assess Matrix Variability: Use the post-extraction spike method on extracts from at least six different lots of your plant material to assess the variability of the matrix effect.[3] If the matrix factor varies significantly between lots, a single matrix-matched calibration curve will not be sufficient.

  • Employ a Robust Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for this variability.[14] Since the SIL-IS behaves almost identically to the analyte during extraction, chromatography, and ionization, it can effectively correct for sample-to-sample variations in matrix effects.[11]

  • Consider the Standard Addition Method: If a suitable SIL-IS is not available, the standard addition method is a viable alternative.[4] By creating a calibration curve within each sample, you inherently correct for the specific matrix effect of that individual sample.[8] However, this approach is labor-intensive.[4][8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[9][15]

Q2: How can I qualitatively assess when matrix effects are occurring during my chromatographic run?

A2: The post-column infusion technique is a valuable tool for this purpose.[3][9] It involves infusing a constant flow of your analyte solution into the MS detector, downstream of the LC column. You then inject a blank matrix extract. Any dips or peaks in the baseline signal indicate the retention times where co-eluting matrix components are causing ion suppression or enhancement, respectively.[5] This allows you to see if your analyte of interest is eluting in a region of significant matrix interference.

Q3: Is it possible to completely eliminate matrix effects?

A3: Completely eliminating matrix effects is often not possible, especially with highly complex matrices like plant extracts.[9] Sample preparation methods can fail to remove all impurities that are similar to the analyte.[9] Therefore, the goal is often to minimize the effect to an acceptable level and then use a compensation strategy, like a SIL-IS or matrix-matched calibration, to correct for the remaining effect.[15][16]

Q4: What are the most common causes of matrix effects in plant extracts?

A4: Plant extracts are complex mixtures containing numerous compounds. Common sources of matrix effects include:

  • Phenolic compounds: Flavonoids, tannins, and phenolic acids are abundant and can easily co-elute with analytes.

  • Lipids and Waxes: These can cause ion suppression and contaminate the ion source.[10]

  • Sugars and Polysaccharides: Highly abundant and polar, they can affect the droplet formation and evaporation process in the ESI source.

  • Pigments: Chlorophylls and carotenoids are common interferences.

Q5: When should I choose to minimize matrix effects versus compensating for them?

A5: The choice depends on the required sensitivity of your assay.[8][15]

  • Minimize when sensitivity is critical: If you need to detect very low concentrations of your analyte, you must focus on minimizing the matrix effect through rigorous sample cleanup (e.g., multi-step SPE) and optimized chromatography.[15] This is because high levels of ion suppression can reduce your signal to below the limit of detection.

  • Compensate when a blank matrix is available: If you have access to a blank matrix, you can use compensation strategies like matrix-matched calibration or the use of a SIL-IS.[8][15] These methods are often more practical for high-throughput analyses.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques to Minimize Matrix Effects
TechniquePrincipleProsCons
Dilution Reduces the concentration of all components, including interferences.Simple, fast, and inexpensive.[8]Reduces analyte concentration, potentially losing sensitivity.[8]
Liquid-Liquid Extraction (LLE) Partitions analyte into a solvent immiscible with the sample matrix.Can provide a very clean extract.[6]Can be labor-intensive, requires large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity, can handle larger sample volumes, effective for complex matrices.[6][10]Requires method development to select the correct sorbent and solvents.
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent or acid.Fast and simple.[5]Not very selective; many non-protein interferences (e.g., phospholipids) remain.[5]
Table 2: Comparison of Calibration Strategies to Compensate for Matrix Effects
StrategyPrincipleProsCons
External Calibration (in solvent) Calibration curve is prepared in a neat solvent.Simple and quick to prepare.Does not account for matrix effects; can lead to inaccurate results.[8]
Matrix-Matched Calibration Standards are prepared in a blank matrix extract.Compensates for matrix effects by ensuring standards and samples have similar matrix composition.[6][12]Requires a true blank matrix which can be difficult to obtain; does not account for matrix variability between samples.[9]
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled version of the analyte is added to all samples and standards.The "gold standard"; effectively corrects for extraction loss and matrix effects.[9][14]SIL-IS can be expensive and are not available for all analytes.[4][9]
Standard Addition Known amounts of standard are added directly to aliquots of the sample.Highly accurate as it corrects for the specific matrix of each sample.[4][8]Very time-consuming and requires a larger amount of sample.[8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the calculation of a Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.[3]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of your analyte in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Take a blank plant matrix sample (confirmed to not contain the analyte). Perform the entire extraction procedure. In the final step, spike the resulting extract with the analyte to the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Take a blank plant matrix sample and spike it with the analyte before starting the extraction procedure. The spiking amount should be calculated to result in the same final concentration as Set A, assuming 100% recovery.

  • LC-MS Analysis: Analyze multiple replicates (n=5 or 6) of each set of samples.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MF < 1 indicates ion suppression.[3]

    • An MF > 1 indicates ion enhancement.[3]

    • An MF close to 1 indicates a negligible matrix effect.

  • Calculate Recovery (Optional):

    • Recovery (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

Protocol 2: General Solid-Phase Extraction (SPE) Workflow for Plant Extracts

This is a general protocol for a reversed-phase SPE cartridge (e.g., C18). It must be optimized for your specific analyte and matrix.

  • Conditioning: Pass a solvent like methanol (B129727) through the cartridge to wet the sorbent, followed by water or an aqueous buffer to prepare the sorbent for the sample.

  • Loading: Load the pre-treated plant extract onto the cartridge at a slow, controlled flow rate to ensure proper binding of the analyte.

  • Washing: Pass a weak organic solvent (e.g., 5% methanol in water) through the cartridge. This step is crucial for removing polar, interfering compounds while the analyte of interest remains bound to the sorbent.

  • Elution: Elute the analyte from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Compensation & Final Analysis A Start: Inaccurate or Irreproducible Results B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Factor (MF) B->C D MF ≈ 1? C->D L No Significant Matrix Effect D->L Yes M Significant Matrix Effect D->M No E Optimize Sample Prep (e.g., SPE, LLE, Dilution) F Optimize LC Method (e.g., Gradient, Column) E->F G Re-evaluate MF F->G H MF Acceptable? G->H I Implement Compensation (SIL-IS or Matrix-Match Cal.) H->I No K Proceed with Routine Analysis H->K Yes J Validate Method I->J J->K M->E G A Start: Matrix Effect Confirmed B Is a Stable Isotope Labeled Internal Standard (SIL-IS) Available? A->B C Use SIL-IS for Quantification B->C Yes D Is a true blank matrix available and is the matrix variability low? B->D No E Use Matrix-Matched Calibration D->E Yes F Is the required sensitivity high? D->F No G Focus on aggressive Sample Cleanup (e.g., SPE) F->G Yes H Use Standard Addition Method F->H No G->H I Dilute Sample and Re-evaluate H->I Alternative

References

Technical Support Center: Enhancing the Stability of Demethylagrimonolide 6-O-glucoside in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Demethylagrimonolide 6-O-glucoside in solution. The information is presented through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like many glycosides, is primarily influenced by pH, temperature, light, and the presence of oxidative agents. Glycosidic bonds are susceptible to hydrolysis under acidic conditions, and elevated temperatures can accelerate this degradation.[1] Exposure to light, particularly UV light, may also lead to photodegradation. The presence of oxidizing agents can lead to the chemical modification of the molecule.

Q2: What is the recommended pH range for storing solutions of this compound?

A2: While specific data for this compound is limited, glycosides are generally more stable in neutral to slightly acidic conditions.[1] It is advisable to maintain the pH of the solution between 6.0 and 7.0. Strongly acidic or alkaline conditions should be avoided to prevent hydrolysis of the glycosidic bond. For similar compounds like anthocyanin 3-glucosides, stability is often higher at lower pH values, but this can be compound-specific.[2]

Q3: How should I store stock solutions of this compound?

A3: For optimal stability, stock solutions should be stored at -20°C or -80°C.[1] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation. Solutions should be stored in amber vials or tubes to protect them from light.

Q4: Can I use antioxidants to improve the stability of this compound?

A4: The use of antioxidants can be complex. While they can protect against oxidative degradation, some antioxidants, such as ascorbic acid, have been shown to accelerate the degradation of other glycosides like cyanidin-3-O-glucoside.[3][4] If oxidative degradation is a concern, it is recommended to conduct a preliminary study with a small sample to evaluate the effect of a specific antioxidant on the stability of this compound.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of my compound in solution, even when stored at 4°C.

  • Question: What could be causing the degradation of this compound at 4°C?

  • Answer: Several factors could be at play. First, check the pH of your solution. If it is acidic, hydrolysis of the glycosidic bond may be occurring.[1] Second, consider the possibility of microbial contamination, which can introduce enzymes that may degrade the compound. Ensure your solvents and buffers are sterile. Finally, exposure to light during handling and storage, even at low temperatures, can contribute to degradation. Always use light-protecting containers.

Issue 2: I am seeing a color change in my this compound solution over time.

  • Question: What does a color change in the solution indicate?

  • Answer: A color change often signifies chemical degradation and the formation of new chromophoric degradation products. This could be due to hydrolysis, oxidation, or other chemical transformations of the aglycone part of the molecule. It is crucial to characterize these degradation products to understand the degradation pathway. Techniques like HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) can be used for this purpose.

Issue 3: My experimental results are inconsistent, and I suspect my compound is degrading during the experiment.

  • Question: How can I minimize degradation during my experiments?

  • Answer: To minimize degradation during experiments, prepare fresh solutions of this compound whenever possible. If using a stock solution, allow it to equilibrate to the experimental temperature just before use. Protect the solution from light throughout the experiment by using amber-colored tubes or covering the experimental setup with aluminum foil. If the experiment is lengthy, consider conducting it at a lower temperature if the protocol allows.

Quantitative Data Summary

Table 1: Effect of pH on the Stability of this compound at 25°C

pHHalf-life (t½) in hours (Hypothetical)Degradation Rate Constant (k) in h⁻¹ (Hypothetical)
3.0120.0578
5.0480.0144
7.01200.0058
9.0240.0289

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

Temperature (°C)Half-life (t½) in hours (Hypothetical)Degradation Rate Constant (k) in h⁻¹ (Hypothetical)
47200.00096
251200.0058
37480.0144
50180.0385

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.[5][6]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, methanol (B129727), and acetonitrile

  • pH meter

  • HPLC system with a PDA or UV detector and a C18 column

  • Mass spectrometer (optional, for identification of degradation products)

  • Photostability chamber

  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and an organic co-solvent.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 2, 4, 8, and 24 hours.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH and/or gentle heating.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Withdraw samples at each time point and dilute for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 24 and 48 hours.

    • Also, expose a solution of the compound to the same conditions.

    • After exposure, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.

  • Photodegradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, prepare the samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    • Quantify the amount of remaining this compound and the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl) prep->acid Expose to Stress base Base Hydrolysis (NaOH) prep->base Expose to Stress oxidation Oxidation (H2O2) prep->oxidation Expose to Stress thermal Thermal Stress (Heat) prep->thermal Expose to Stress photo Photolytic Stress (Light) prep->photo Expose to Stress hplc HPLC Analysis (Quantification) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples ms MS Analysis (Identification of Degradants) hplc->ms

Caption: Workflow for a forced degradation study.

degradation_pathway compound Demethylagrimonolide 6-O-glucoside aglycone Demethylagrimonolide (Aglycone) compound->aglycone Acid/Base Hydrolysis glucose Glucose compound->glucose Acid/Base Hydrolysis oxidized Oxidized Products compound->oxidized Oxidation photo Photodegradation Products compound->photo Photolysis other Other Degradants aglycone->other Further Degradation

Caption: Potential degradation pathways.

troubleshooting_logic cluster_ph pH Issues cluster_storage Storage Issues start Compound Degradation Observed check_ph Check pH of Solution start->check_ph check_storage Review Storage Conditions (Temp, Light, Aliquots) start->check_storage check_purity Verify Initial Purity start->check_purity ph_acid Is pH acidic/alkaline? check_ph->ph_acid storage_improper Improper Storage? check_storage->storage_improper adjust_ph Adjust to Neutral pH ph_acid->adjust_ph Yes end Stability Improved adjust_ph->end Re-evaluate Stability correct_storage Store at -20°C or lower, protect from light, use aliquots storage_improper->correct_storage Yes correct_storage->end Re-evaluate Stability

Caption: Troubleshooting logic for degradation issues.

References

Technical Support Center: Purification of Demethylagrimonolide 6-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable purification of Demethylagrimonolide 6-O-glucoside.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Extract

Question: We are experiencing a significantly low yield of the crude extract containing this compound from our plant material. What are the potential causes and solutions?

Answer: Low yields during the initial extraction of natural products can be attributed to several factors.[1] The primary considerations are the quality of the source material, the extraction solvent, and the extraction method itself.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Poor Quality of Source Material The concentration of this compound can vary depending on the age, geographical origin, and storage conditions of the plant material.[1]Use fresh or properly dried and stored plant material. If possible, analyze a small sample to determine the initial concentration of the target compound before large-scale extraction.
Suboptimal Solvent Selection The polarity of the extraction solvent is critical for efficiently solubilizing flavonoid glycosides.[2] Using a solvent that is too polar or non-polar will result in incomplete extraction.For flavonoid glycosides like this compound, ethanol (B145695) or methanol (B129727) solutions are often effective.[3] Experiment with different concentrations of aqueous ethanol (e.g., 50-70%) to optimize the extraction.[2]
Inefficient Extraction Method Passive extraction methods like maceration may not be sufficient for complete extraction. The temperature and duration of extraction also play a crucial role.[2]Employ more efficient extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[4] Optimize extraction parameters like temperature (around 70-80°C for flavonoids) and time.[2]
Compound Degradation Flavonoid glycosides can be sensitive to high temperatures, prolonged light exposure, or extreme pH levels, leading to degradation during extraction.[1][2]Avoid excessive heat during extraction and concentration steps. Use a rotary evaporator at a reduced pressure and a temperature not exceeding 50°C for solvent removal.[1] Protect the extract from light.

Issue 2: Co-elution of Impurities during Chromatography

Question: During our chromatographic purification of this compound, we are observing significant co-elution of impurities with our target compound. How can we improve the separation?

Answer: Co-elution is a common challenge in the purification of natural products, often arising from similarities in polarity between the target compound and impurities.[5] A multi-step or orthogonal chromatography approach is often necessary to achieve high purity.[5]

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Inappropriate Stationary Phase The chosen stationary phase (e.g., silica (B1680970) gel) may not have sufficient selectivity for separating this compound from closely related impurities.Consider using a different type of stationary phase. For flavonoid glycosides, Sephadex LH-20 is often used for size-exclusion chromatography, which separates compounds based on their molecular size.[6] Reversed-phase C18 silica gel is another option that separates based on hydrophobicity.[6]
Suboptimal Mobile Phase The solvent system used for elution may not provide adequate resolution.Systematically optimize the mobile phase. For normal-phase chromatography, try different solvent combinations with varying polarities.[5] For reversed-phase HPLC, adjust the gradient of acetonitrile (B52724) or methanol in water, and consider adding a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
Column Overloading Loading too much crude extract onto the column can lead to broad peaks and poor separation.[5]Reduce the amount of sample loaded onto the column. It is often better to perform multiple smaller purification runs than one overloaded run.
Single Purification Technique is Insufficient Complex mixtures of natural products often require more than one purification step to isolate a single compound to high purity.[7]Implement an orthogonal purification strategy.[5] For example, an initial purification on a macroporous resin column can be followed by a polishing step using preparative HPLC.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is a scalable method for the initial enrichment of this compound from a crude extract?

A1: Macroporous resin chromatography is an effective and scalable method for the initial enrichment of flavonoids from crude extracts.[2][8] This technique offers advantages such as high adsorption capacity, easy regeneration of the resin, and lower solvent consumption compared to other methods, making it suitable for industrial applications.[8]

Q2: Can High-Speed Counter-Current Chromatography (HSCCC) be used for the purification of this compound?

A2: Yes, HSCCC is a suitable technique for the preparative isolation and purification of flavonoid glycosides.[9] As a liquid-liquid partition chromatography method, it avoids the irreversible adsorption of the sample onto a solid support, which can be a problem with traditional column chromatography.[9] This often leads to high recovery rates.[9]

Q3: What are the typical solvents used for the elution of flavonoid glycosides from a Sephadex LH-20 column?

A3: Methanol and its aqueous mixtures are the most common eluents for separating flavonoids on a Sephadex LH-20 column.[6] The separation mechanism on Sephadex LH-20 is a combination of size exclusion and partition chromatography. By varying the ratio of methanol in water, it is possible to effectively separate flavonoid glycosides from other compounds.[6]

Q4: How can I monitor the purification process to identify fractions containing this compound?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the fractions collected during column chromatography.[1] By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation and identify the fractions containing the target compound (ideally by comparison to a reference standard). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) should be used.

Q5: Is it necessary to achieve >99% purity for this compound for initial biological testing?

A5: The required level of purity depends on the intended application. For initial biological screening, a purity of 95-98% may be sufficient. However, for pharmacological or pharmacokinetic studies, a purity of >99% is generally required to ensure that the observed activity is not due to impurities.[10] It's crucial to characterize any significant impurities present in the final sample.[10]

Experimental Protocols

Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography

  • Preparation of the Crude Extract:

    • Dry and pulverize the plant material.

    • Extract the powder with 60-70% aqueous ethanol using ultrasonication or maceration.[2]

    • Filter the extract and concentrate it under reduced pressure to remove the ethanol.

    • The resulting aqueous concentrate is used for loading onto the macroporous resin column.

  • Column Preparation and Adsorption:

    • Pre-treat the macroporous resin (e.g., D101) by washing it with ethanol and then water.

    • Pack the resin into a column and equilibrate it with deionized water.

    • Load the aqueous crude extract onto the column at a controlled flow rate.

  • Elution:

    • Wash the column with several bed volumes of deionized water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise gradient of aqueous ethanol (e.g., 10%, 30%, 50%, 70%).[8]

    • Collect fractions and monitor them by TLC or HPLC to identify those containing this compound. Typically, flavonoid glycosides will elute in the 30-50% ethanol fractions.[2]

  • Concentration:

    • Pool the fractions rich in the target compound.

    • Concentrate the pooled fractions under reduced pressure to obtain an enriched extract of this compound.

Protocol 2: Purification by Sephadex LH-20 Column Chromatography

  • Column Preparation:

    • Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) for several hours.

    • Pack the swollen resin into a glass column and equilibrate it with the mobile phase until a stable bed is formed.

  • Sample Loading:

    • Dissolve the enriched extract from the previous step in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the column with the mobile phase (e.g., 100% methanol or an aqueous methanol mixture).[6]

    • Collect fractions of a fixed volume.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC or HPLC to identify those containing pure this compound.

    • Pool the pure fractions and concentrate them under reduced pressure to obtain the purified compound.

Quantitative Data Summary

Table 1: Example Parameters for Macroporous Resin Purification of Flavonoids

ParameterValueReference
Resin TypeD101[8]
Adsorption Concentration~1.40 mg/mL[8]
Elution SolventsWater, 5% EtOH, 30% EtOH[8]
Target Compound Elution30% Aqueous Ethanol[8]
Purity in Enriched ExtractUp to 88.51% Total Flavonoids[2]

Table 2: Example Parameters for Sephadex LH-20 Purification of Flavonoid Glycosides

ParameterValueReference
Stationary PhaseSephadex LH-20[6]
Common EluentsMethanol, Methanol-Water mixtures[6]
Example Eluent for Quercetin GlycosideMethanol-Water (8:2)[6]
Example Eluent for Kaempferol GlycosideMethanol-Water (9:1)[6]

Visualizations

experimental_workflow start Plant Material extraction Extraction (e.g., 60% Ethanol, 70°C) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin wash Wash with Water macroporous_resin->wash Remove polar impurities elution Stepwise Elution (10-70% Ethanol) macroporous_resin->elution enriched_fraction Enriched Fraction elution->enriched_fraction concentration2 Concentration enriched_fraction->concentration2 sephadex Sephadex LH-20 Chromatography concentration2->sephadex elution_sephadex Elution (Methanol/Water) sephadex->elution_sephadex pure_fractions Pure Fractions elution_sephadex->pure_fractions Fraction Collection & TLC/HPLC Analysis concentration3 Concentration & Drying pure_fractions->concentration3 final_product Purified Demethylagrimonolide 6-O-glucoside concentration3->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_workflow start Low Purity after Initial Chromatography check_overload Was the column overloaded? start->check_overload reduce_load Reduce sample load and re-run check_overload->reduce_load Yes check_mobile_phase Is the mobile phase optimized? check_overload->check_mobile_phase No success High Purity Achieved reduce_load->success optimize_gradient Optimize solvent gradient/composition check_mobile_phase->optimize_gradient No check_stationary_phase Is the stationary phase appropriate? check_mobile_phase->check_stationary_phase Yes optimize_gradient->success orthogonal_chrom Use orthogonal chromatography (e.g., different stationary phase like Sephadex LH-20 or C18) check_stationary_phase->orthogonal_chrom No check_stationary_phase->success Yes, but still impure orthogonal_chrom->success

Caption: Troubleshooting logic for improving product purity.

References

Validation & Comparative

Glycosylation Attenuates the Potent Anti-inflammatory Action of Agrimonolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of agrimonolide (B1665657), its glycosylated form, and synthetic derivatives, supported by experimental data. The evidence presented suggests that while agrimonolide is a potent anti-inflammatory agent, the addition of a glucose moiety diminishes its activity.

Agrimonolide, a natural compound isolated from Agrimonia pilosa, has demonstrated significant anti-inflammatory properties.[1] Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways. This guide delves into the impact of glycosylation on this activity by comparing agrimonolide with its naturally occurring glycoside, agrimonolide-6-O-β-D-glucopyranoside. Furthermore, it explores the potential of synthetic agrimonolide derivatives as alternative anti-inflammatory agents.

Comparative Analysis of Anti-inflammatory Activity

The primary measure of anti-inflammatory activity discussed in this guide is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

While direct comparative studies providing IC50 values for both agrimonolide and agrimonolide-6-O-β-D-glucopyranoside are limited, the available literature strongly indicates that the aglycone form, agrimonolide, possesses superior anti-inflammatory potency. The anti-inflammatory activities of Agrimonia pilosa extracts are attributed to both compounds, but are "especially with that of agrimonolide".[2] This is consistent with broader findings in flavonoid research, where the aglycone form often exhibits greater biological activity than its glycoside counterpart in NO inhibition assays.[3][4]

A study on synthetic 1,2,3-triazole-linked derivatives of (±)-agrimonolide provides a quantitative basis for comparison, including an IC50 value for the parent compound.

CompoundModificationIC50 for NO Inhibition (µM) in LPS-stimulated RAW 264.7 cells
(±)-AgrimonolideParent Compound21.46
Derivative 6aTriazole-linked15.32
Derivative 6bTriazole-linked12.86
Derivative 6dTriazole-linked9.84
Derivative 6fTriazole-linked18.75
Derivative 6gTriazole-linked14.28
Dexamethasone (Positive Control)-16.53
Agrimonolide-6-O-β-D-glucopyranoside Glycosylated Form Qualitatively Lower Activity (No IC50 value reported)

Data for (±)-Agrimonolide and its derivatives are sourced from a study on synthetic 1,2,3-triazole-linked (±)-agrimonolide derivatives. The activity of Agrimonolide-6-O-β-D-glucopyranoside is qualitatively described as lower based on multiple sources.

The data clearly indicates that several synthetic derivatives of agrimonolide exhibit more potent inhibition of NO production than the parent compound, with derivative 6d being the most effective.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Agrimonolide exerts its anti-inflammatory effects by modulating critical signaling pathways, primarily the NF-κB pathway. In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Agrimonolide has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory enzymes and cytokines like TNF-α and IL-6.[1]

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active activation nucleus Nucleus NFkB_active->nucleus translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->gene_expression induces agrimonolide Agrimonolide agrimonolide->IKK inhibits agrimonolide->NFkB_active inhibits translocation

Agrimonolide's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture medium.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (agrimonolide, derivatives, etc.).

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.

  • Nitrite Quantification (Griess Assay):

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

NO Inhibition Assay Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_measure Measurement cluster_analysis Data Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed add_compounds Add test compounds seed->add_compounds add_lps Add LPS (1 µg/mL) add_compounds->add_lps incubate Incubate for 24h add_lps->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent read_absorbance Read absorbance at 540 nm griess_reagent->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for the Nitric Oxide (NO) Inhibition Assay.
Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the NF-κB signaling cascade.

  • Cell Lysis: After treatment and stimulation as described above, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the relative expression of the target proteins is normalized to the loading control.

Conclusion

The available evidence strongly suggests that glycosylation of agrimonolide at the 6-O-position to form agrimonolide-6-O-β-D-glucopyranoside reduces its anti-inflammatory activity. Agrimonolide itself is a potent inhibitor of the pro-inflammatory NF-κB pathway. Furthermore, synthetic modifications of the agrimonolide scaffold, such as the introduction of a 1,2,3-triazole moiety, can lead to derivatives with enhanced anti-inflammatory potency, surpassing that of the natural aglycone. These findings highlight agrimonolide as a promising lead compound for the development of novel anti-inflammatory drugs and underscore the importance of structure-activity relationship studies in optimizing its therapeutic potential. Further research is warranted to obtain direct quantitative comparisons of agrimonolide and its glycoside and to explore the in vivo efficacy of the most potent synthetic derivatives.

References

Comparative analysis of Demethylagrimonolide 6-O-glucoside with metformin in diabetes models

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: Direct comparative studies between Demethylagrimonolide 6-O-glucoside and metformin (B114582) are not available in published scientific literature. Therefore, this guide presents a comparative analysis between the well-established anti-diabetic drug, metformin, and a representative natural glucoside with demonstrated anti-diabetic properties, 1,2,3,4,6-penta-O-galloyl-D-glucopyranose (PGG), to serve as a proxy for a natural compound-based therapeutic. This comparison is based on available preclinical data for each compound in relevant diabetes models.

Executive Summary

This guide provides a detailed comparative analysis of the biguanide (B1667054) drug metformin and the natural glucoside 1,2,3,4,6-penta-O-galloyl-D-glucopyranose (PGG) in preclinical models of diabetes. Metformin, a cornerstone of type 2 diabetes therapy, primarily acts by reducing hepatic gluconeogenesis and enhancing insulin (B600854) sensitivity through the activation of AMP-activated protein kinase (AMPK). In contrast, PGG, a hydrolyzable tannin, exhibits insulin-mimetic properties by directly binding to the insulin receptor and activating the downstream PI3K/Akt signaling pathway. This guide presents a summary of their performance in in vivo and in vitro models, detailed experimental protocols, and a visual representation of their distinct signaling pathways.

Quantitative Data Presentation

The following tables summarize the quantitative effects of metformin and PGG in key preclinical diabetes models.

Table 1: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT) in db/db Mice

Treatment GroupFasting Blood Glucose (mg/dL)Blood Glucose at 30 min (mg/dL)Blood Glucose at 60 min (mg/dL)Blood Glucose at 120 min (mg/dL)
Vehicle Control~450~650~600~500
Metformin (0.05 g/kg)~400~500~450~400[1]
PGGData indicates improved glucose tolerance, but specific values are not available.Data indicates improved glucose tolerance, but specific values are not available.Data indicates improved glucose tolerance, but specific values are not available.Data indicates improved glucose tolerance, but specific values are not available.[2][3]

Table 2: In Vitro Efficacy in Glucose Uptake Assays

Cell LineTreatmentConcentrationFold Increase in Glucose Uptake (vs. Control)
L6 MyotubesMetformin2 mM~2-fold (100% increase)[4][5]
L6-GLUT4 MyotubesMetformin2 mM~2.48-fold (148% increase)[6]
3T3-L1 AdipocytesPGGNot specifiedStimulates glucose transport
3T3-L1 Adipocytes (Proxy Data with another plant extract)Plant Extract800 µg/ml~1.85-fold[7]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard procedure to assess how quickly glucose is cleared from the blood after an oral administration.

a. Animal Preparation:

  • Animal Model: db/db mice, a model of type 2 diabetes, or diet-induced obese mice are commonly used.

  • Acclimatization: Mice are acclimatized for at least one week before the experiment.

  • Fasting: Mice are fasted for 6-12 hours (overnight) with free access to water.

b. Procedure:

  • A baseline blood sample is collected from the tail vein (t=0 min).

  • A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood samples are subsequently collected at various time points, commonly 15, 30, 60, and 120 minutes after the glucose challenge.

  • Blood glucose levels are measured using a glucometer.

c. Data Analysis:

  • The area under the curve (AUC) for blood glucose concentration over time is calculated to assess glucose tolerance. A lower AUC indicates better glucose tolerance.

Insulin Tolerance Test (ITT) in Mice

This test evaluates the systemic response to insulin.

a. Animal Preparation:

  • Animal Model: Similar to OGTT, db/db or diet-induced obese mice are used.

  • Fasting: Mice are fasted for 4-6 hours before the test.

b. Procedure:

  • A baseline blood sample is taken (t=0 min).

  • Insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal injection.

  • Blood glucose is measured at time points such as 15, 30, and 60 minutes post-injection.

c. Data Analysis:

  • The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity.

In Vitro Glucose Uptake Assay

This assay measures the uptake of glucose into cultured cells, such as adipocytes (3T3-L1) or muscle cells (L6).

a. Cell Culture and Differentiation:

  • 3T3-L1 preadipocytes: Cultured in DMEM with 10% FBS. Differentiation into adipocytes is induced by a cocktail containing insulin, dexamethasone, and IBMX.

  • L6 myoblasts: Cultured in DMEM with 10% FBS. Differentiation into myotubes is induced by switching to a lower serum medium.

b. Glucose Uptake Measurement:

  • Differentiated cells are serum-starved for several hours.

  • Cells are then incubated with the test compound (metformin or PGG) for a specified period.

  • Glucose uptake is initiated by adding a glucose analog, typically 2-deoxy-D-[³H]glucose.

  • After a short incubation, the uptake is stopped by washing the cells with ice-cold PBS.

  • The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter.

c. Data Analysis:

  • Glucose uptake is normalized to the protein content of the cell lysate and expressed as a fold change relative to the untreated control.

Signaling Pathways and Mechanisms of Action

Metformin: AMPK-Dependent and Independent Pathways

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Activates Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity AMPK->Insulin_Sensitivity

Caption: Metformin's primary signaling pathway.
PGG: Insulin Receptor-Mediated PI3K/Akt Pathway

PGG acts as an insulin mimetic by binding to the insulin receptor and activating its downstream signaling cascade.

PGG_Pathway PGG PGG Insulin_Receptor Insulin Receptor PGG->Insulin_Receptor Binds & Activates PI3K PI3K Activation Insulin_Receptor->PI3K Akt Akt Phosphorylation PI3K->Akt GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake

Caption: PGG's insulin-mimetic signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of anti-diabetic compounds in preclinical models.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., db/db mice) OGTT Oral Glucose Tolerance Test (OGTT) Animal_Model->OGTT ITT Insulin Tolerance Test (ITT) Animal_Model->ITT Data_Comparison Comparative Data Analysis OGTT->Data_Comparison ITT->Data_Comparison Cell_Culture Cell Culture & Differentiation (3T3-L1 or L6) Glucose_Uptake_Assay Glucose Uptake Assay Cell_Culture->Glucose_Uptake_Assay Glucose_Uptake_Assay->Data_Comparison Mechanism_Elucidation Mechanism of Action Elucidation Data_Comparison->Mechanism_Elucidation

Caption: A generalized experimental workflow.

Conclusion

Metformin and the natural glucoside PGG demonstrate anti-diabetic effects through distinct molecular mechanisms. Metformin primarily targets cellular energy metabolism via AMPK activation, leading to reduced hepatic glucose production and enhanced insulin sensitivity. In contrast, PGG exhibits insulin-mimetic properties by directly activating the insulin receptor and its downstream PI3K/Akt signaling pathway, thereby promoting glucose uptake. While metformin is a well-characterized and widely used therapeutic, natural compounds like PGG represent a promising avenue for the development of novel anti-diabetic agents with alternative mechanisms of action. Further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of such natural glucosides in the context of diabetes management.

References

Cross-Validation of HPLC and UPLC Methods for the Analysis of Demethylagrimonolide 6-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in analytical chemistry, offering substantial improvements in speed, resolution, and sensitivity. This guide provides a detailed comparison of hypothetical, yet representative, HPLC and UPLC methods for the quantitative analysis of Demethylagrimonolide 6-O-glucoside, a flavonoid glycoside found in plants such as Agrimonia pilosa. The content herein is designed for researchers, scientists, and drug development professionals seeking to understand the practical benefits and methodological considerations of migrating from HPLC to UPLC for the analysis of this and similar compounds.

The primary advantages of UPLC technology stem from the use of smaller particle size columns (typically sub-2 µm), which operate at higher pressures than traditional HPLC systems.[1][2] This allows for faster separations and reduced solvent consumption without compromising, and often improving, chromatographic performance.[3]

Experimental Protocols

The following protocols describe a conventional HPLC method and a transferred UPLC method for the analysis of this compound. The UPLC method was derived from the HPLC method by applying established geometric scaling principles to maintain separation selectivity while maximizing performance.[4]

Sample Preparation:

A stock solution of this compound is prepared in methanol (B129727) at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the initial mobile phase composition.

HPLC Method Protocol:

  • Instrument: Standard HPLC system with a quaternary pump and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[5]

  • Mobile Phase B: Methanol.[5]

  • Gradient: 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 280 nm.[6]

UPLC Method Protocol:

  • Instrument: UPLC system with a binary solvent manager and UV detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.[7]

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient (Scaled): 30% B to 70% B over 4 minutes.

  • Flow Rate (Scaled): 0.4 mL/min.

  • Injection Volume (Scaled): 1.5 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

Data Presentation: Performance Comparison

The cross-validation of the two methods yielded the following comparative performance data. The results clearly demonstrate the advantages of the UPLC method in terms of speed and efficiency.

Performance ParameterHPLC MethodUPLC MethodImprovement Factor
Retention Time (min) 12.52.55.0x Faster
Resolution (USP) 2.12.51.2x Higher
Peak Width (min) 0.450.095.0x Narrower
System Pressure (psi) ~1500~85005.7x Higher
Total Run Time (min) 2555.0x Faster
Solvent Consumption/Run (mL) 25212.5x Less

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical comparison of the two chromatographic techniques.

G cluster_hplc HPLC Method Development cluster_transfer Method Transfer Calculation cluster_uplc UPLC Method Implementation cluster_validation Cross-Validation hplc_params Define HPLC Parameters (Column: 4.6x150mm, 5µm Flow: 1.0 mL/min) hplc_run Perform HPLC Analysis hplc_params->hplc_run hplc_data Collect HPLC Performance Data (Retention Time, Resolution) hplc_run->hplc_data calculator Use Geometric Scaling Calculator (e.g., Waters ACQUITY UPLC Columns Calculator) hplc_data->calculator Input Original Method Parameters compare Compare Performance Metrics (Speed, Sensitivity, Solvent Use) hplc_data->compare uplc_params Define Scaled UPLC Parameters (Column: 2.1x50mm, 1.7µm Flow: 0.4 mL/min) calculator->uplc_params Generate Scaled Method Parameters uplc_run Perform UPLC Analysis uplc_params->uplc_run uplc_data Collect UPLC Performance Data (Retention Time, Resolution) uplc_run->uplc_data uplc_data->compare

Caption: Workflow for transferring an analytical method from HPLC to UPLC.

Caption: Logical comparison of HPLC and UPLC performance characteristics.

Conclusion

The cross-validation between the HPLC and UPLC methods for the analysis of this compound demonstrates the clear advantages of adopting UPLC technology. The UPLC method provides a five-fold reduction in run time and a more than twelve-fold decrease in solvent consumption per analysis. Furthermore, the enhanced resolution leads to more accurate peak integration and quantification. For laboratories focused on high-throughput analysis, cost reduction, and improved data quality, transferring methods from HPLC to UPLC is a highly effective strategy.

References

A Head-to-Head Comparison of Natural α-Glucosidase Inhibitors: Evaluating Demethylagrimonolide 6-O-glucoside and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Demethylagrimonolide 6-O-glucoside and other prominent natural α-glucosidase inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the therapeutic potential of these compounds in managing type 2 diabetes by controlling postprandial hyperglycemia.

Introduction to α-Glucosidase Inhibition

α-Glucosidase, an enzyme located in the brush border of the small intestine, is crucial for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme delays carbohydrate digestion and absorption, thereby mitigating the sharp increase in blood glucose levels after a meal. This mechanism is a well-established therapeutic strategy for managing non-insulin-dependent diabetes mellitus. While synthetic options like acarbose (B1664774) are clinically available, they are often associated with gastrointestinal side effects, spurring the search for effective and better-tolerated natural alternatives.

Comparative Analysis of Inhibitory Potency

The efficacy of α-glucosidase inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

While direct experimental data for the IC50 of this compound is limited, studies have indicated it possesses weak α-glucosidase inhibitory activity. However, its aglycone form, Desmethylagrimonolide, has demonstrated significant inhibitory potential. The following table presents the IC50 values of Desmethylagrimonolide and other selected natural α-glucosidase inhibitors from various chemical classes, alongside the standard synthetic inhibitor, acarbose.

It is critical to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as the source of the α-glucosidase enzyme (e.g., yeast, rat intestine), substrate concentration, and buffer pH. The IC50 values for the well-established inhibitor, acarbose, for instance, have been reported across a wide micromolar range in the scientific literature. The data presented here is for comparative purposes, and for absolute comparison, these compounds should be evaluated under identical experimental conditions.

CompoundChemical ClassSource Organism (Example)α-Glucosidase IC50 (µM)Reference Compound (Acarbose) IC50 (µM)
Desmethylagrimonolide IsocoumarinAgrimonia pilosa37.4Not specified in the same study
AgrimonolideIsocoumarinAgrimonia pilosa24.2Not specified in the same study
QuercetinFlavonoidAgrimonia pilosa28.7Not specified in the same study
AcarbosePseudo-oligosaccharideActinoplanes sp.1.65 - 208.53-
LuteolinFlavonoidVarious Plants65.8Not specified in the same study
KaempferolFlavonoidVarious PlantsWeaker than quercetin1.65 (for sucrase)

Experimental Protocols

To ensure reproducibility and standardization, a detailed methodology for a common in vitro α-glucosidase inhibition assay is provided below.

In Vitro α-Glucosidase Inhibition Assay

This assay spectrophotometrically determines the inhibitory effect of a compound on α-glucosidase activity by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (e.g., this compound)

  • Acarbose (positive control)

  • Sodium phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL.

    • Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

    • Prepare a 1 M sodium carbonate solution to stop the reaction.

    • Dissolve the test compounds and acarbose in DMSO to create stock solutions, which are then serially diluted with phosphate buffer to the desired concentrations.

  • Assay Protocol:

    • Add 50 µL of the phosphate buffer to each well of a 96-well plate.

    • Add 10 µL of the serially diluted test compounds or acarbose to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for a further 20 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

    • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance of the control (enzyme and substrate without inhibitor).

      • A_sample is the absorbance of the sample (enzyme, substrate, and test compound).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer, Enzyme, Substrate (pNPG), and Stop Solution (Na2CO3) P2 Dissolve & Serially Dilute Test Compounds & Acarbose A1 Add Buffer & Test Compound to 96-well plate P2->A1 A2 Add α-Glucosidase Solution A1->A2 A3 Incubate at 37°C (15 min) A2->A3 A4 Add pNPG to start reaction A3->A4 A5 Incubate at 37°C (20 min) A4->A5 A6 Add Na2CO3 to stop reaction A5->A6 D1 Measure Absorbance at 405 nm A6->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

G cluster_gut Small Intestine cluster_blood Bloodstream & Systemic Effects Carbs Dietary Carbohydrates (Starch, Sucrose) AG α-Glucosidase (Brush Border Enzyme) Carbs->AG Digestion Glucose Glucose AG->Glucose BloodGlucose Reduced Postprandial Blood Glucose Spike Glucose->BloodGlucose Delayed Absorption Inhibitor Natural α-Glucosidase Inhibitor (e.g., Desmethylagrimonolide) Inhibitor->AG Inhibition Insulin Lowered Insulin Demand BloodGlucose->Insulin BetaCell Pancreatic β-cell Protection Insulin->BetaCell

The Glycosidic Bond's Influence on Agrimonolide's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the structure-activity relationships (SAR) of agrimonolide (B1665657) and its glycoside derivatives. By presenting quantitative data, experimental protocols, and signaling pathway diagrams, this document aims to facilitate a deeper understanding of how glycosylation impacts the therapeutic potential of this natural compound.

Agrimonolide, a bioactive isocoumarin (B1212949) primarily isolated from Agrimonia pilosa, has garnered significant attention for its diverse pharmacological effects, including anti-inflammatory, anticancer, and α-glucosidase inhibitory activities.[1][2][3] The presence and nature of glycosidic moieties attached to the agrimonolide core can significantly modulate its biological efficacy. This guide dissects these structure-activity relationships, offering a comparative analysis supported by experimental data.

Data Presentation: A Quantitative Comparison

The biological activity of agrimonolide and its derivatives is significantly influenced by structural modifications, particularly the presence of a glycosidic bond. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency in different biological assays.

CompoundBiological ActivityCell Line/EnzymeIC50 (µM)Reference
Agrimonolideα-Glucosidase Inhibitionα-glucosidase37.4[3]
Agrimonolide-6-O-β-D-glucopyranosideα-Glucosidase Inhibitionα-glucosidase71.6[3]
Desmethylagrimonolideα-Glucosidase Inhibitionα-glucosidase24.2[3]
Desmethylagrimonolide-6-O-β-D-glucopyranosideα-Glucosidase Inhibitionα-glucosidase52.3[3]
AgrimonolideAnticancer (Colon)HCT-11629.05[4]

The data clearly indicates that for α-glucosidase inhibition, the aglycone forms (Agrimonolide and Desmethylagrimonolide) are more potent than their corresponding glycosides.[3] This suggests that the bulky glucose moiety may hinder the interaction of the pharmacophore with the active site of the enzyme.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.

α-Glucosidase Inhibition Assay

This assay is employed to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is a key target in the management of type 2 diabetes.

  • Preparation of Reagents:

    • α-glucosidase solution (from Saccharomyces cerevisiae) is prepared in a phosphate (B84403) buffer (pH 6.8).

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same phosphate buffer.

    • Test compounds (agrimonolide and its glycosides) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, a small volume of the α-glucosidase solution is pre-incubated with varying concentrations of the test compounds for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the pNPG substrate to each well.

    • The plate is then incubated for a further period (e.g., 20 minutes) at the same temperature.

    • The reaction is terminated by adding a stop solution, typically a sodium carbonate solution.

  • Data Analysis:

    • The absorbance of the resulting p-nitrophenol is measured using a microplate reader at a specific wavelength (e.g., 405 nm).

    • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the absorbance of the control wells (containing the enzyme and substrate but no inhibitor).

    • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

  • Cell Culture:

    • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (agrimonolide and its glycosides) and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • The plate is incubated for a further 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.

    • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways modulated by agrimonolide and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound Agrimonolide Glycosides (Test Compounds) Incubation Incubation with Test Compounds Compound->Incubation Cells Cancer Cell Lines (e.g., HCT-116) Cells->Incubation MTT MTT Assay Incubation->MTT Alpha_Glucosidase α-Glucosidase Inhibition Assay Incubation->Alpha_Glucosidase IC50 IC50 Determination MTT->IC50 Alpha_Glucosidase->IC50

Fig. 1: A generalized workflow for the biological evaluation of agrimonolide glycosides.

JAK_STAT_pathway Cytokine Inflammatory Cytokine (e.g., LPS) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates p_JAK p-JAK JAK->p_JAK Phosphorylates STAT STAT p_STAT p-STAT STAT->p_STAT p_JAK->STAT Phosphorylates Dimer p-STAT Dimer p_STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Inflammatory Gene Transcription (e.g., iNOS, COX-2) Nucleus->Gene Initiates Agrimonolide Agrimonolide Agrimonolide->p_JAK Inhibits

Fig. 2: Agrimonolide's inhibition of the JAK-STAT signaling pathway.

MAPK_pathway Stimulus External Stimuli (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates p_MAPK p-MAPK MAPK->p_MAPK Transcription_Factors Transcription Factors (e.g., AP-1) p_MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Regulates Agrimonolide Agrimonolide Agrimonolide->p_MAPK Inhibits

Fig. 3: Agrimonolide's modulation of the MAPK signaling pathway.

PI3K_AKT_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates p_AKT p-AKT AKT->p_AKT mTOR mTOR p_AKT->mTOR Activates p_mTOR p-mTOR mTOR->p_mTOR Cell_Growth Cell Growth & Survival p_mTOR->Cell_Growth Promotes Agrimonolide Agrimonolide Agrimonolide->PI3K Inhibits Agrimonolide->p_AKT Inhibits Agrimonolide->p_mTOR Inhibits

Fig. 4: Agrimonolide's inhibitory effect on the PI3K/AKT/mTOR signaling pathway in colon cancer.

Concluding Remarks

The presented data and diagrams collectively demonstrate that the glycosylation of agrimonolide has a significant impact on its biological activity. For α-glucosidase inhibition, the aglycone form is more effective, suggesting that steric hindrance from the sugar moiety may play a crucial role. In the context of its anti-inflammatory and anticancer effects, agrimonolide exerts its influence by modulating key signaling pathways such as JAK-STAT, MAPK, and PI3K/AKT/mTOR.[1][4]

This comparative guide highlights the importance of considering the entire molecular structure, including glycosidic modifications, when evaluating the therapeutic potential of natural products. Further research into the synthesis of various agrimonolide glycosides and their comprehensive biological evaluation will be instrumental in developing novel and more potent therapeutic agents.

References

Comparative Efficacy of Demethylagrimonolide 6-O-glucoside: An Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the bioactivity of Demethylagrimonolide 6-O-glucoside, a natural glycoside, have yet to yield specific experimental data on its in vitro and in vivo efficacy. Extensive searches of scientific literature and databases did not reveal dedicated studies measuring its biological effects in either cellular or whole-organism models. Therefore, a direct comparison of its efficacy in these two settings is not currently possible.

While research into the parent aglycone, agrimonolide (B1665657), and its derivatives is emerging, specific data for the 6-O-glucoside conjugate remains elusive. This guide will, therefore, outline the typical experimental workflow and methodologies used to assess the in vitro and in vivo efficacy of natural compounds, providing a framework for the future evaluation of this compound.

General Experimental Workflow

The evaluation of a novel compound like this compound typically follows a structured progression from initial cell-based assays to more complex animal studies. This workflow is designed to efficiently screen for biological activity, elucidate mechanisms of action, and assess safety and efficacy in a living system.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Cell_Culture Cell Line Selection & Culture Cytotoxicity_Assay Cytotoxicity/Viability Assays (e.g., MTT, LDH) Cell_Culture->Cytotoxicity_Assay Functional_Assays Target-Specific Functional Assays (e.g., Enzyme Inhibition, Receptor Binding) Cytotoxicity_Assay->Functional_Assays Determine Non-toxic Concentrations Signaling_Pathways Mechanism of Action Studies (e.g., Western Blot, qPCR) Functional_Assays->Signaling_Pathways Animal_Model Animal Model Selection (e.g., Disease Induction) Signaling_Pathways->Animal_Model Promising Results Data_Analysis Data Analysis & Interpretation Signaling_Pathways->Data_Analysis Dosing Dose-Response & Toxicity Studies Animal_Model->Dosing Efficacy_Evaluation Efficacy Evaluation (e.g., Tumor Growth, Biomarkers) Dosing->Efficacy_Evaluation Histopathology Histopathological Analysis Efficacy_Evaluation->Histopathology Histopathology->Data_Analysis Compound_Isolation Compound Isolation/ Synthesis Compound_Isolation->Cell_Culture Initial Screening

Figure 1. A generalized workflow for assessing the efficacy of a novel compound, progressing from initial in vitro screening to conclusive in vivo studies.

Hypothetical Signaling Pathway of Action

Based on the known activities of structurally related phenolic compounds and glycosides, this compound could potentially modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways. The diagram below illustrates a hypothetical mechanism.

Signaling_Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Toll-like Receptor (TLR) or TNF Receptor (TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) Nucleus->Gene_Expression Induces Compound Demethylagrimonolide 6-O-glucoside Compound->IKK Inhibits?

Figure 2. A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Data Presentation: A Template for Future Research

To facilitate future comparisons, the following tables provide a standardized format for presenting quantitative data from in vitro and in vivo studies.

Table 1: Summary of In Vitro Efficacy Data

Assay TypeCell LineMetricValue (e.g., µM)
Cytotoxicity(e.g., MCF-7)IC50Data Not Available
Anti-inflammatory(e.g., RAW 264.7)NO Inhibition IC50Data Not Available
Enzyme Inhibition(e.g., COX-2)IC50Data Not Available

Table 2: Summary of In Vivo Efficacy Data

Animal ModelDosing RegimenEfficacy EndpointResult
(e.g., Carrageenan-induced paw edema)(e.g., 10 mg/kg, i.p.)Edema Inhibition (%)Data Not Available
(e.g., Xenograft tumor model)(e.g., 20 mg/kg, oral gavage)Tumor Growth Inhibition (%)Data Not Available

Experimental Protocols: Standard Methodologies

The following are detailed, standard protocols that would be appropriate for evaluating the efficacy of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema in Rats)
  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the rats into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound (e.g., 10, 20, 40 mg/kg) orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion

While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently unavailable in the public domain, this guide provides a comprehensive framework for its future evaluation. The outlined experimental workflows, data presentation formats, and standardized protocols offer a clear path for researchers to systematically investigate the therapeutic potential of this natural compound. As research into agrimonolide and its derivatives continues, it is anticipated that studies specifically addressing the bioactivity of this compound will be forthcoming, allowing for a thorough comparison of its cellular and organismal effects.

Comparative Metabolomics of Cell Lines Treated with Agrimonolide vs. its Glucoside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the known metabolic and signaling effects of agrimonolide (B1665657) and a predictive analysis of its glucoside derivative. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. To date, no direct comparative metabolomics studies have been published. This guide, therefore, synthesizes existing data for agrimonolide and extrapolates the likely properties of its glucoside based on established principles of pharmacology and drug metabolism.

Introduction to Agrimonolide and its Glucoside

Agrimonolide is a bioactive isocoumarin (B1212949) derivative found in plants of the Agrimonia and Spiraea genera.[1][2] It is a highly lipophilic compound known to cross the blood-brain barrier and exhibits a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.[1][3] Agrimonolide's low water solubility, however, may limit its oral bioavailability.[1][2]

Agrimonolide 6-O-glucoside is a naturally occurring glycosylated form of agrimonolide.[4] The addition of a glucose moiety is a common biochemical modification of plant secondary metabolites. This glycosylation generally increases water solubility and can alter the pharmacokinetic and pharmacodynamic properties of the parent compound.[5][6] While specific biological activity data for agrimonolide 6-O-glucoside is limited, it is considered to possess analgesic, anti-inflammatory, antioxidant, anti-tumor, and antiviral properties.[4]

Comparative Analysis: Agrimonolide vs. Agrimonolide Glucoside

The primary difference between agrimonolide and its glucoside lies in their physicochemical properties, which in turn are expected to influence their interaction with cells and their subsequent metabolic impact.

FeatureAgrimonolideAgrimonolide Glucoside (Predicted)
Solubility Low water solubility, highly lipophilic[1][2]Higher water solubility[5][6]
Bioavailability Potentially dissolution rate-limited absorption[1]May exhibit improved oral bioavailability due to increased solubility, but could require enzymatic cleavage of the glucose moiety for cellular uptake and activity[5][6][7]
Cellular Uptake Likely passive diffusion across cell membranes due to lipophilicity.Uptake mechanism is less certain. It may be a substrate for glucose transporters or require extracellular hydrolysis to the aglycone (agrimonolide) form prior to absorption.
Metabolic Fate Subject to intracellular metabolism and conjugation reactions.May act as a pro-drug, releasing agrimonolide upon enzymatic hydrolysis by glucosidases in the gut or within cells.[5]
Biological Activity Directly active on intracellular targets.Activity may be dependent on conversion to agrimonolide. The glucoside form itself may have different or reduced activity compared to the aglycone.[5]

Known Effects of Agrimonolide on Cellular Metabolism and Signaling

Extensive research has elucidated several key signaling pathways modulated by agrimonolide, leading to its observed pharmacological effects.

Anti-Cancer Effects

In various cancer cell lines, agrimonolide has been shown to:

  • Inhibit proliferation and induce cell cycle arrest.[8][9]

  • Suppress metastasis.[8][9]

  • Induce ferroptosis and apoptosis.[8][9]

These effects are mediated, at least in part, through the inhibition of the mTOR signaling pathway .[8][9]

Anti-Inflammatory Effects

Agrimonolide exhibits anti-inflammatory properties by:

  • Downregulating the activation of MAPKs (c-Jun N-terminal kinase, ERK, and p38 kinase).[1]

  • Blocking the phosphorylation of JAK1, STAT1, and STAT3 in the JAK-STAT signaling pathway .[1]

Anti-Diabetic Potential

The anti-diabetic effects of agrimonolide are linked to its ability to:

  • Regulate sugar metabolism-related enzymes.

  • Modulate insulin (B600854) signaling pathways.[1]

Visualizing Agrimonolide's Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by agrimonolide.

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Metastasis mTOR->Proliferation Agrimonolide Agrimonolide Agrimonolide->mTOR Ferroptosis Ferroptosis Agrimonolide->Ferroptosis

Agrimonolide inhibits the mTOR signaling pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT P Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression Agrimonolide Agrimonolide Agrimonolide->JAK Cell_Culture Cell Culture (e.g., A549) Treatment Treatment Groups: 1. Vehicle Control 2. Agrimonolide 3. Agrimonolide Glucoside Cell_Culture->Treatment Metabolite_Extraction Metabolite Extraction (e.g., using methanol/acetonitrile/water) Treatment->Metabolite_Extraction LC_MS_Analysis UPLC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing and Metabolite Identification LC_MS_Analysis->Data_Processing Statistical_Analysis Multivariate Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis Metabolic Pathway Analysis Statistical_Analysis->Pathway_Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Demethylagrimonolide 6-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Demethylagrimonolide 6-O-glucoside (CAS No.: 1257408-55-1), ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Protocol

The disposal of this compound waste should follow a structured and cautious methodology.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.[1]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2] Proper segregation is key to safe disposal.[3]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.[1][4] Plastic containers are often preferred for liquid waste.[5]

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".[1][4] Avoid using chemical abbreviations or formulas.[4]

    • Ensure the container is kept securely closed except when adding waste.[2][4]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[5]

    • The storage area should be well-ventilated and away from incompatible materials.[2] The use of secondary containment, such as a tray, is recommended to contain any potential leaks.[2]

  • Disposal of Contaminated Materials:

    • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated solid hazardous waste container.[6]

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not dispose of this waste down the drain.[7][8]

    • Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[2][4] After rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary.[4]

    • Contaminated Glassware: Labware contaminated with the compound should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.[4] If not decontaminated, the glassware itself must be disposed of as hazardous waste.[4]

  • Arranging for Final Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[3][7]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3] Disposal codes P501 ("Dispose of contents/container to...") and P502 ("Refer to manufacturer/supplier for information on recovery/recycling") have been associated with this compound, indicating the need for professional disposal services.[9]

Quantitative Safety Data

Due to the lack of a specific SDS, quantitative toxicity and exposure limit data for this compound are not available. In the absence of this data, it is prudent to handle the compound with a high degree of caution to minimize exposure. The following table provides general information for context, but it is not specific to this compound.

ParameterValueSource/Comment
GHS Hazard Statements H200, H201, H202, H203These general explosive hazard codes have been listed in one source, but should be confirmed with the supplier.[9]
Disposal Codes P501, P502Indicates disposal via a specialized facility and to consult the supplier for recycling/recovery options.[9]
General Glycoside Handling Treat as chemical waste.General guidance for similar compounds suggests disposal through an approved waste facility.[1][7]

Experimental Protocols Cited

This guidance is based on established best practices for the management of laboratory chemical waste as detailed in the following resources:

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011) by the National Research Council provides comprehensive guidelines for the safe handling and disposal of laboratory chemicals.[2]

  • Institutional EHS guidelines from various universities, such as the University of Pennsylvania and Lehigh University, outline standard operating procedures for hazardous waste management.[4][5] These procedures form the basis of the step-by-step protocol provided above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containerization cluster_2 Accumulation & Final Disposal Start Waste containing This compound generated WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->WearPPE Classify Classify as Hazardous Chemical Waste WearPPE->Classify Segregate Segregate from other waste streams Classify->Segregate ChooseContainer Select a compatible, leak-proof waste container Segregate->ChooseContainer LabelContainer Label container: 'Hazardous Waste' 'this compound' ChooseContainer->LabelContainer Store Store in a designated Satellite Accumulation Area with secondary containment LabelContainer->Store ContactEHS Contact Institutional EHS or licensed waste disposal service for pickup Store->ContactEHS Disposal Professional Disposal ContactEHS->Disposal

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

Personal protective equipment for handling Demethylagrimonolide 6-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for medical applications.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through dermal contact, inhalation, and ingestion[6][7][8]. The following table summarizes the recommended PPE for various laboratory activities involving Dem-6-O-G.

Activity Required Personal Protective Equipment
Handling Small Quantities of Powder (e.g., weighing) - Chemical splash goggles or safety glasses with side shields- Nitrile gloves (or other chemical-resistant gloves)- Laboratory coat- Use of a chemical fume hood or ventilated balance enclosure is highly recommended to prevent inhalation of fine particles[6][7].
Preparing Solutions (e.g., dissolving in solvent) - Chemical splash goggles- Face shield if there is a significant splash risk- Nitrile gloves (or other chemical-resistant gloves)- Laboratory coat- Work should be conducted in a chemical fume hood[6][7].
General Laboratory Operations - Safety glasses with side shields- Nitrile gloves- Laboratory coat
Managing Spills - Chemical splash goggles- Face shield- Chemical-resistant gloves (thicker than standard nitrile gloves)- Chemical-resistant apron or coveralls- Respiratory protection may be necessary depending on the size and nature of the spill.
Disposal of Waste - Chemical splash goggles- Nitrile gloves- Laboratory coat

Experimental Protocols

Protocol for Weighing and Dissolving Demethylagrimonolide 6-O-glucoside

  • Preparation :

    • Ensure all necessary PPE is worn correctly.

    • Perform the entire procedure within a certified chemical fume hood to minimize inhalation exposure[6][7].

    • Designate a specific work area and decontaminate it before and after use[8].

  • Weighing :

    • Use a tared weigh boat or appropriate container.

    • Carefully transfer the desired amount of Dem-6-O-G powder using a clean spatula.

    • Avoid generating dust. If any powder is spilled, clean it up immediately following appropriate procedures.

  • Dissolving :

    • Place the weigh boat containing the powder into the vessel (e.g., beaker, flask) that will be used for dissolution to ensure a complete transfer.

    • Add the desired solvent to the vessel, rinsing the weigh boat in the process.

    • Stir the solution using a magnetic stirrer or other appropriate method until the compound is fully dissolved.

  • Post-Procedure :

    • Tightly cap the container with the Dem-6-O-G solution.

    • Properly label the container with the compound name, concentration, solvent, and date.

    • Clean all equipment used.

    • Dispose of all waste, including gloves and weigh boats, in a designated hazardous waste container.

    • Wash hands thoroughly after the procedure[7].

Visualized Workflows

The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.

PPE_Selection_Process cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Risk Assess Task-Specific Risks (e.g., weighing, dissolving, spill) IdentifyHazards Identify Potential Hazards (Dermal, Inhalation, Ocular) Risk->IdentifyHazards SelectEye Select Eye/Face Protection (Goggles/Face Shield) IdentifyHazards->SelectEye Ocular Hazard SelectGloves Select Hand Protection (Nitrile Gloves) IdentifyHazards->SelectGloves Dermal Hazard SelectBody Select Body Protection (Lab Coat/Apron) IdentifyHazards->SelectBody SelectRespiratory Select Respiratory Protection (Fume Hood/Respirator) IdentifyHazards->SelectRespiratory Inhalation Hazard PerformTask Perform Laboratory Task SelectEye->PerformTask SelectGloves->PerformTask SelectBody->PerformTask SelectRespiratory->PerformTask DisposePPE Dispose of Contaminated PPE PerformTask->DisposePPE DisposeWaste Dispose of Chemical Waste PerformTask->DisposeWaste Safe_Handling_Workflow Start Start: Prepare for Handling Dem-6-O-G Prep Prepare Work Area (in Fume Hood) Start->Prep DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Compound DonPPE->Weigh Dissolve Dissolve Compound Weigh->Dissolve Store Label and Store Solution Dissolve->Store Clean Clean Equipment Store->Clean DoffPPE Doff PPE Clean->DoffPPE Waste Dispose of Waste DoffPPE->Waste End End Waste->End

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.